2-Pyridinepropanol
Description
Contextualization within Pyridine (B92270) Derivatives Research
The pyridine scaffold, a six-membered heterocyclic aromatic ring containing a nitrogen atom, holds a significant position in organic and medicinal chemistry due to its versatile properties and widespread presence in natural products and synthetic compounds rsc.orgnih.govnih.govdovepress.commdpi.com.
Significance of Pyridine Scaffold in Organic Chemistry and Medicinal Chemistry
In organic chemistry, pyridine and its derivatives are crucial building blocks and reagents, often employed as solvents, ligands for organometallic compounds, and in asymmetric catalysis nih.govmdpi.comwisdomlib.orgechemi.com. The nitrogen atom in the pyridine ring, with its non-bonding electron pair, acts as a nucleophilic center and can participate in hydrogen bonding, which is vital for interactions with biological targets nih.govjchemrev.com. This unique chemistry contributes to pyridine's role in enhancing the physicochemical properties of molecules, such as solubility, stability, and reactivity rsc.orgnih.govjchemrev.com.
In medicinal chemistry, the pyridine scaffold is considered a privileged structure, frequently incorporated into a vast array of drug candidates rsc.orgnih.govrsc.orgmdpi.com. Its versatility stems from its ability to interact with biological targets like enzymes and receptors, and its capacity to improve drug properties such as metabolic stability, permeability, potency, and binding affinity nih.govjchemrev.comontosight.ai. Pyridine-based compounds are found in over 7,000 existing drug molecules and represent a high frequency among aza heterocycles in FDA-approved drugs rsc.orgnih.gov.
Overview of Pyridine-Containing Compounds in Drug Discovery and Agrochemicals
Pyridine-containing compounds are extensively utilized in both drug discovery and the agrochemical industry rsc.orgfortunebusinessinsights.comglobenewswire.comglobenewswire.com.
In drug discovery , pyridine derivatives exhibit a broad spectrum of pharmacological activities. They are investigated for their therapeutic potential across various disease states, including anti-inflammatory, anticancer, neuroprotective, antitubercular, antimalarial, antiviral, antibacterial, antidepressant, and anti-Alzheimer's activities rsc.orgdovepress.commdpi.comechemi.comjchemrev.commdpi.comontosight.ainih.govfrontiersin.orgtandfonline.comresearchgate.netmdpi.com. Notable examples of FDA-approved drugs containing a pyridine core include isoniazid (B1672263) (antitubercular), abiraterone (B193195) (anticancer), omeprazole (B731) (antiulcer), amlodipine (B1666008) (calcium channel blocker), and tacrine (B349632) (anti-Alzheimer's) nih.govjchemrev.com. The incorporation of pyridine can enhance the efficacy and specificity of drug candidates jchemrev.com.
In agrochemicals , pyridine and its derivatives are predominantly used in the production of herbicides, insecticides, and fungicides ontosight.aifortunebusinessinsights.comglobenewswire.comglobenewswire.comagropages.com. These compounds serve as essential building blocks for various active ingredients that contribute to enhanced crop yield and pest resistance globenewswire.comglobenewswire.com. The demand for pyridine in this sector is driven by the increasing need for crop protection and global food security fortunebusinessinsights.comglobenewswire.com. Pyridine-containing pesticides are known for their high efficacy, low toxicity, and improved environmental compatibility agropages.com.
Isomeric Considerations of Pyridinepropanol
Pyridinepropanol exists as several positional isomers, with the hydroxyl group attached at different carbon positions on the propanol (B110389) chain relative to the pyridine ring. These isomers include 2-Pyridinepropanol, 3-Pyridinepropanol, and 4-Pyridinepropanol.
Comparison with 3-Pyridinepropanol and 4-Pyridinepropanol
This compound (3-(pyridin-2-yl)propan-1-ol) has its propanol chain attached at the 2-position of the pyridine ring, with the hydroxyl group on the first carbon of the propanol chain chemicalbook.com. In contrast, 3-Pyridinepropanol (3-(pyridin-3-yl)propan-1-ol) has the propanol chain at the 3-position of the pyridine ring nih.gov, and 4-Pyridinepropanol (3-(pyridin-4-yl)propan-1-ol) has it at the 4-position chembk.com. While all share the same molecular formula (CHNO) and molar mass (137.18 g/mol ), the specific attachment point of the propanol chain to the pyridine ring, and implicitly the position of the hydroxyl group relative to the nitrogen atom, leads to distinct chemical and biological properties due to positional isomerism .
Influence of Hydroxyl Group Position on Reactivity and Interactions
The position of the hydroxyl group significantly influences the reactivity and interactions of pyridinepropanol isomers. The hydroxyl group itself contributes to the compound's solubility and reactivity, enabling hydrogen bonding and metal coordination ontosight.ai. For instance, in other hydroxyl-substituted pyridine derivatives, the presence and position of hydroxyl groups have been shown to enhance or alter biological activities, such as antiproliferative effects mdpi.com. The hydroxyl group can serve as a hydrogen bond donor, influencing intermolecular interactions and crystal packing frontiersin.orgacs.org. The specific configuration and flexibility of the propanol chain, and the position of the hydroxyl group, can affect how the molecule interacts with biological targets, potentially influencing enzyme activity and receptor binding through non-covalent interactions . This positional isomerism can lead to different pharmacological profiles and synthetic applications for each isomer . For example, studies on copper(II) complexes with this compound have shown unique spectral and thermal properties, suggesting applications in catalysis and material science researchgate.net.
Historical Perspective of this compound Research
While a detailed historical account focusing solely on the initial discovery and early research of this compound is not extensively documented in the provided search results, the broader context of pyridine chemistry provides insight into its emergence. Pyridine itself was isolated from picoline by Anderson in 1846, and its structure was later discovered by Wilhelm Korner (1869) and James Dewar (1871) rsc.org. Early research in pyridine chemistry involved the synthesis of pyridine-based compounds and the exploration of their fundamental properties rsc.org.
The study of pyridine derivatives, including those with alcohol side chains like this compound, likely evolved as chemists explored the functionalization of the pyridine ring for various applications. Research into this compound has shown its utility in organic synthesis as a nucleophile in cross-coupling reactions, particularly for synthesizing biaryl compounds, with advancements made to improve yields using optimized conditions and palladium catalysts . Furthermore, its ability to form metal complexes has been recognized, with studies reporting the synthesis and characterization of cobalt(II) and copper(II) complexes with this compound, highlighting its role as a ligand in coordination chemistry researchgate.netresearchgate.netacs.org. The compound has also been explored for its biological activities, including antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, and its influence on glucose metabolism . These diverse applications suggest a gradual but sustained interest in this compound as a versatile chemical entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZXYJDGVYLMDB-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCO | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062672 | |
| Record name | 2-Pyridinepropanol | |
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Molecular Weight |
137.18 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Pyridinepropanol | |
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Vapor Pressure |
0.00173 [mmHg] | |
| Record name | 2-Pyridinepropanol | |
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CAS No. |
2859-68-9, 5307-19-7 | |
| Record name | 2-Pyridinepropanol | |
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| Record name | Pyripropanol | |
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| Record name | 1-(alpha-Pyridine)-2-propanol | |
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| Record name | 2-Pyridinepropanol | |
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| Record name | 2-Pyridinepropanol | |
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| Record name | 2-Pyridinepropanol | |
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| Record name | 3-(2-pyridyl)propan-1-ol | |
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| Record name | PYRIPROPANOL | |
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Synthetic Methodologies and Reaction Pathways of 2 Pyridinepropanol and Its Derivatives
Established Synthetic Routes for 2-Pyridinepropanol
Several traditional methods have been established for the synthesis of this compound and its analogues. These routes often involve multi-step processes that capitalize on the reactivity of the pyridine (B92270) ring and its derivatives.
A plausible synthetic route to this compound can be conceptualized through the esterification of a suitable pyridine-containing carboxylic acid, followed by reduction and hydrolysis. For instance, 3-(pyridin-2-yl)propanoic acid can be esterified to form ethyl 3-(pyridin-2-yl)propanoate. This ester can then be reduced to the corresponding alcohol, this compound.
The initial esterification can be carried out using standard acid-catalyzed methods. The subsequent reduction of the ester to the alcohol is a critical step. While not explicitly a hydrolysis, the work-up of the reduction reaction typically involves an aqueous step.
A related approach involves the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine (B139424) and ethyl acrylate, which can be achieved under catalytic conditions. patsnap.comgoogle.comgoogle.com The reaction is typically performed using a catalyst such as trifluoromethanesulfonic acid in a solvent like anhydrous ethanol. patsnap.com
Table 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid | Anhydrous ethanol | 120-160 | 16-20 | Not specified | patsnap.com |
| 2-Aminopyridine, Ethyl acrylate | Supported Brønsted acid | Not specified | 80-120 | 12-24 | 50-76 | google.com |
While this provides an ester derivative of a pyridine, further chemical modifications would be necessary to convert the amino group and reduce the ester to obtain this compound. A more direct ester-based route involves the preparation of ethyl 3-oxo-3-(pyridin-4-yl)propanoate from ethyl isonicotinate, which can then be further reacted. researchgate.net
The use of pyridine-N-oxides is a well-established strategy for the functionalization of the pyridine ring at the 2-position. nih.govacs.org The N-oxide group activates the C2 and C4 positions for nucleophilic attack. A synthetic pathway to this compound can be envisioned by introducing a three-carbon side chain at the 2-position of a pyridine-N-oxide precursor, followed by reduction of the N-oxide.
For instance, a precursor such as 2-(3-hydroxypropyl)pyridine 1-oxide can be reduced to yield this compound. The reduction of pyridine-N-oxides can be accomplished using various reagents. A common and effective method involves the use of zinc dust in acetic acid. organic-chemistry.orgresearchgate.netrsc.org This system is known to be mild and chemoselective. Other reducing agents for pyridine-N-oxides include titanium(III) chloride and photocatalytic systems. acs.orgnih.gov
The general reaction for the deoxygenation of a pyridine N-oxide is as follows: C₅H₄N(O)R + Reducing Agent → C₅H₄NR + Oxidized Reagent
Table 2: Reagents for the Reduction of Pyridine-N-Oxides
| Reducing Agent | Conditions | Reference |
|---|---|---|
| Zinc / Acetic Acid | Room temperature or reflux | organic-chemistry.orgrsc.org |
| Titanium(III) | Acidic medium | nih.gov |
| Photocatalyst (e.g., Rhenium complex) | Visible light, electron donor | acs.org |
Condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, provide versatile methods for forming carbon-carbon bonds and can be employed to synthesize precursors for this compound derivatives. wikipedia.orgsigmaaldrich.comresearchgate.netorganic-chemistry.org
The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a weak base. wikipedia.orgsigmaaldrich.com For example, a pyridinecarboxaldehyde could react with a compound containing an active methylene (B1212753) group to build a side chain that could be subsequently modified to the propanol (B110389) group. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is often accompanied by decarboxylation when a carboxylic acid is used as the active methylene compound. wikipedia.orgorganic-chemistry.org
Similarly, the aldol condensation can be used to create longer carbon chains. A crossed-aldol condensation between 2-acetylpyridine (B122185) and an appropriate aldehyde could yield an α,β-unsaturated ketone, which could then be reduced to the corresponding saturated alcohol, a derivative of this compound. researchgate.netresearchgate.net
Table 3: Overview of Relevant Condensation Reactions
| Reaction | Reactants | Key Features | Potential Application |
|---|---|---|---|
| Knoevenagel Condensation | Pyridinecarboxaldehyde, Active methylene compound | Forms a C=C bond; catalyzed by weak bases. | Synthesis of unsaturated precursors to this compound derivatives. |
| Doebner Modification | Pyridinecarboxaldehyde, Malonic acid | Uses pyridine as a solvent; often involves decarboxylation. | Synthesis of unsaturated carboxylic acid derivatives of pyridine. |
| Crossed-Aldol Condensation | 2-Acetylpyridine, Aldehyde | Forms a β-hydroxy ketone, often followed by dehydration. | Synthesis of enone precursors to saturated this compound derivatives. |
The synthesis of substituted this compound derivatives can be achieved through the functionalization of substituted pyridines. A key strategy involves the deprotonation of an alkyl group on the pyridine ring to form a nucleophilic carbanion, which can then react with an electrophile.
Specifically, 6-methylpyridine (2,6-lutidine) can be deprotonated at the methyl group using a strong base like lithium diisopropylamide (LDA) or n-butyllithium to form (6-methyl-2-pyridyl)methyllithium. nih.gov This organolithium species can then react with an epoxide, such as propylene (B89431) oxide, to introduce a hydroxypropyl side chain. This reaction results in the formation of a substituted this compound. nih.gov
The reaction of (6-methyl-2-pyridyl)methyllithium with 1,2-epoxyoctane (B1223023) has been studied, demonstrating the feasibility of this approach for creating secondary alcohols. nih.gov
Table 4: Alkylation of (6-methyl-2-pyridyl)methyllithium with 1,2-epoxyoctane
| Base | Additive | Reaction Time | Yield of Adduct (%) | Reference |
|---|---|---|---|---|
| LDA | None | 12-18 h | Good | nih.gov |
| LDA | Boron trifluoride | 15 min | Good | nih.gov |
| n-BuLi | None | Overnight | 80 | nih.gov |
Advanced Synthetic Techniques
Modern synthetic methods offer improvements in terms of reaction times, yields, and environmental impact. Microwave-assisted synthesis is one such advanced technique that has found application in the synthesis of pyridine derivatives.
Microwave irradiation can significantly accelerate organic reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of pyridine and sulfonamides. nih.govekb.eg
In the context of this compound derivatives, a halo-functionalized version of the molecule, such as 2-(3-chloropropyl)pyridine, could be used as an alkylating agent. The microwave-assisted N-alkylation of a sulfamide (B24259) with such a derivative would lead to the formation of a new carbon-nitrogen bond, linking the pyridinepropanol moiety to the sulfamide. This type of reaction is often carried out in the presence of a base to deprotonate the sulfamide, creating a nucleophile for the alkylation reaction. mdpi.com
Studies have shown the successful microwave-assisted synthesis of various sulfonamide derivatives, highlighting the efficiency of this method in terms of reduced reaction times and often improved yields. nih.govekb.eg
Table 5: General Conditions for Microwave-Assisted N-Alkylation
| Reactants | Base | Solvent | Microwave Conditions | General Outcome |
|---|---|---|---|---|
| Sulfonamide, Alkyl halide (e.g., 2-(3-halopropyl)pyridine) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic (e.g., DMF, NMP) or solvent-free | Elevated temperature and pressure for short durations | Formation of N-alkylated sulfonamide |
Optimized Reaction Conditions for Enhanced Yields
The synthesis of this compound and its derivatives can be optimized to achieve higher yields through careful control of reaction parameters. One common synthetic route involves the hydrogenation of an unsaturated precursor. pipzine-chem.com Optimization of this process typically focuses on the catalyst, solvent, temperature, and hydrogen pressure.
For instance, in the hydrogenation of unsaturated pyridine derivatives to their saturated counterparts like this compound, metal catalysts are frequently employed. pipzine-chem.com Palladium on carbon (Pd/C) is a common choice, and its efficiency can be fine-tuned.
Key Optimization Parameters:
Catalyst Selection and Loading: The choice of catalyst is crucial. While Pd/C is common, other catalysts like platinum or nickel may be used. The concentration (loading) of the catalyst affects the reaction rate and completeness.
Solvent System: The reaction is often carried out in an inert solvent. The choice of solvent can influence the solubility of the starting material and the catalyst's activity.
Temperature and Pressure: Hydrogenation reactions are sensitive to temperature and hydrogen pressure. Optimal conditions are determined to ensure a reasonable reaction rate without promoting side reactions. pipzine-chem.com
Acidity/Basicity: In syntheses involving condensation steps, such as the preparation of related pyridine structures, the use of acid or base catalysts is critical. Studies on similar pyridine syntheses have shown that a combination of catalysts, like acetic acid (CH₃COOH) and p-toluenesulfonic acid (pTsOH), at elevated temperatures (e.g., 150 °C) for an extended duration (e.g., 24 hours) can significantly improve yields. researchgate.net
Table 1: General Parameters for Optimizing this compound Synthesis via Hydrogenation
| Parameter | Condition | Purpose |
| Catalyst | Palladium on Carbon (Pd/C) | To facilitate the addition of hydrogen across a double bond. pipzine-chem.com |
| Solvent | Inert Solvents (e.g., Ethanol, Ethyl Acetate) | To dissolve reactants and facilitate the reaction. |
| Temperature | Varies (often slightly elevated) | To increase the reaction rate. |
| Hydrogen Pressure | Varies (typically above atmospheric pressure) | To ensure a sufficient supply of hydrogen for the reaction. pipzine-chem.com |
Chemical Transformations and Reactivity
This compound possesses two primary reactive sites: the hydroxyl (-OH) group of the propanol side chain and the nitrogen-containing pyridine ring. This dual functionality allows it to participate in a wide array of chemical reactions. pipzine-chem.com
Oxidation Reactions to Aldehydes or Ketones
The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde, 3-(2-pyridyl)propanal. Further oxidation could yield a carboxylic acid. Because ketones require the oxidation of a secondary alcohol, this compound itself cannot be oxidized to a ketone; however, related isomers or derivatives with a secondary alcohol could be. libretexts.orglibretexts.org
Common oxidizing agents used for the conversion of primary alcohols to aldehydes include:
Pyridinium chlorochromate (PCC): A milder oxidizing agent that is effective in converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, particularly in the absence of water. youtube.com
Potassium permanganate (B83412) (KMnO₄) and Chromium trioxide (CrO₃): These are strong oxidizing agents. Under controlled conditions, they can be used, but they carry a higher risk of over-oxidation to the carboxylic acid. libretexts.orglibretexts.org
Table 2: Oxidizing Agents for Alcohol to Aldehyde/Ketone Transformation
| Oxidizing Agent | Product from Primary Alcohol | Notes |
| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant, limits over-oxidation. youtube.com |
| Potassium permanganate (KMnO₄) | Carboxylic Acid (typically) | Strong oxidant, often leads to over-oxidation. |
| Chromium trioxide (CrO₃) | Carboxylic Acid (typically) | Strong oxidant, often used in acidic conditions. |
Reduction Reactions to Pyridine Derivatives
The pyridine ring of this compound is an aromatic system that can be reduced under specific conditions. This transformation typically requires strong reducing agents or catalytic hydrogenation. The reduction can result in either a partially or fully saturated ring system.
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt) can reduce the pyridine ring to a piperidine (B6355638) ring. This process often requires high pressure and temperature to overcome the aromatic stability of the pyridine ring.
Hydride Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are generally used to reduce carbonyls and other functional groups but are typically not strong enough to reduce the aromatic pyridine ring under standard conditions. However, magnesium hydrides have been shown to dearomatize pyridine derivatives through hydride transfer, forming dihydropyridide products. strath.ac.uk
Nucleophilic Substitution Reactions
The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C-2 (alpha) and C-4 (gamma) positions. stackexchange.comyoutube.com This is because the negative charge in the intermediate can be stabilized by delocalization onto the nitrogen atom. stackexchange.comquimicaorganica.org
For a nucleophilic substitution to occur on the pyridine ring of this compound, a leaving group would need to be present on the ring. However, the hydroxyl group on the side chain can also participate in nucleophilic substitution. It can be protonated or converted into a better leaving group (like a tosylate), allowing it to be displaced by a nucleophile.
Mechanism of Nucleophilic Aromatic Substitution on Pyridine:
Nucleophilic Attack: A nucleophile attacks the electron-deficient C-2 or C-4 position of the pyridine ring. stackexchange.com
Intermediate Formation: A high-energy anionic intermediate (a Meisenheimer complex) is formed, where the aromaticity is temporarily broken. stackexchange.com
Leaving Group Departure: A leaving group on the carbon that was attacked departs, restoring the aromaticity of the ring. quimicaorganica.org
Participation in Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. researchgate.netnih.gov Pyridine-containing biaryls are important scaffolds in medicinal chemistry and materials science. nih.gov
In reactions like the Suzuki-Miyaura coupling, an organoboron compound (nucleophile) reacts with an organohalide (electrophile) in the presence of a palladium catalyst. researchgate.netresearchgate.net To act as a nucleophile in such a reaction, the this compound molecule would first need to be converted into an organometallic derivative, such as a 2-pyridyl boronic acid or a 2-pyridyl organozinc reagent.
However, using 2-pyridyl nucleophiles in cross-coupling reactions is notoriously challenging, a phenomenon often referred to as the "2-Pyridyl Problem". researchgate.netnih.gov These nucleophiles, particularly 2-pyridyl boron reagents, are often unstable and exhibit poor reactivity. nih.govresearchgate.net This instability can lead to low yields and limited applicability. nih.gov Researchers have developed various strategies to overcome these challenges, including the use of alternative nucleophilic reagents (e.g., organosilicon or organotin compounds) or modified catalytic systems. nih.gov
Table 3: Common Cross-Coupling Reactions for Biaryl Formation
| Reaction Name | Nucleophile | Electrophile | Catalyst |
| Suzuki-Miyaura | Organoboron Reagent | Organohalide | Palladium (Pd) |
| Negishi | Organozinc Reagent | Organohalide | Palladium (Pd) or Nickel (Ni) |
| Stille | Organotin Reagent | Organohalide | Palladium (Pd) |
| Hiyama | Organosilicon Reagent | Organohalide | Palladium (Pd) |
Challenges in 2-Pyridyl Cross-Coupling Reactions
The synthesis of this compound and its derivatives through cross-coupling reactions is complicated by what is known as the "2-Pyridyl Problem". This refers to the significant challenges encountered when using 2-pyridyl organometallic compounds as nucleophiles in these reactions. researchgate.netnih.gov Transition-metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds, yet 2-pyridine organometallics are known to be particularly temperamental coupling partners. researchgate.netnih.gov
A primary issue lies with 2-pyridyl boron reagents, which are frequently used in Suzuki-Miyaura cross-coupling. These reagents are notoriously unstable and exhibit poor reactivity. researchgate.netnih.gov The 2-pyridyl–boron bond is highly susceptible to protodeboronation, a side reaction with water or other protic solvents that cleaves the bond and consumes the starting material. nih.gov This instability hinders the effective coupling of 2-pyridyl boranes, especially with less reactive aryl halides. nih.gov
Furthermore, many synthetic methods involving 2-pyridyl building blocks suffer from limitations such as a lack of air stability, the necessity of using toxic metals, and difficulties in isolating the building blocks in a chemically pure form. nih.gov These challenges collectively limit the synthesis of pyridine-containing biaryls and make the formation of unsymmetrical 2,2'-bis-pyridines particularly scarce. researchgate.netnih.gov
| Challenge | Description | Primary Impact | Reference |
|---|---|---|---|
| Instability of Reagents | 2-pyridyl boron reagents are known for their instability and poor reactivity in Suzuki-Miyaura cross-coupling reactions. | Limits reaction efficiency and yield. | researchgate.netnih.gov |
| Protodeboronation | The 2-pyridyl–boron bond is extremely sensitive and prone to cleavage by protic solvents, leading to the decomposition of the nucleophile. | Reduces the availability of the key reagent for the desired cross-coupling. | nih.gov |
| Air Sensitivity | Many 2-pyridyl organometallic building blocks lack stability in the presence of air. | Requires stringent, inert reaction conditions, complicating the procedure. | nih.gov |
| Poor Reactivity with Certain Partners | Inefficient couplings occur with more challenging halide partners, such as deactivated aryl chlorides. | Narrows the scope of possible substrates and products. | nih.gov |
Use of Palladium Catalysts and Specific Ligands in Cross-Coupling
To overcome the challenges inherent in 2-pyridyl cross-coupling, significant research has focused on the development of specialized palladium catalysts and ligands. The choice of ligand is critical, as it can dramatically improve the efficiency, selectivity, and scope of the reaction. nih.govnih.gov
Bulky and electron-rich phosphine (B1218219) ligands have been instrumental in advancing these reactions. nih.gov Dialkylbiaryl phosphine ligands, for instance, have demonstrated broad applicability in a variety of palladium-catalyzed cross-coupling processes. nih.gov These ligands enhance the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle. nih.gov Their use has made the coupling of previously difficult substrates, such as unactivated aryl chlorides and heteroaryl systems, more routine. nih.govnih.gov
In the context of Kumada-Corriu cross-coupling, secondary phosphine oxides (SPOs) have been uniquely effective in promoting the reaction of 2-pyridyl Grignard reagents with aryl halides, where common phosphine and N-heterocyclic carbene (NHC) ligands showed little to no reactivity. researchgate.net For Suzuki-Miyaura reactions, palladium(II) complexes combined with mesoionic carbene (MIC) and phosphine ligands like PPh₃ have also proven to be effective precatalysts. researchgate.net
The development of these advanced catalyst systems, often featuring a combination of a palladium source (e.g., Pd(OAc)₂) and a specific ligand, is crucial for achieving high yields and tolerating a wide range of functional groups. nih.govresearchgate.net
| Ligand Type | Example(s) | Coupling Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Dialkylbiaryl Phosphines | SPhos, XPhos | Suzuki-Miyaura | High reactivity for unactivated chlorides, hindered substrates; can be used at low catalyst loadings. | nih.govnih.gov |
| Secondary Phosphine Oxides (SPOs) | (1-Ad)₂P(O)H | Kumada-Corriu | Effective for challenging electron-deficient 2-pyridyl Grignard reagents where other ligands fail. | researchgate.net |
| Mesoionic Carbene (MIC)/Phosphine | MIC/PPh₃ | Suzuki-Miyaura | Forms highly active precatalysts, showing superior activity over MIC/Pyridine combinations. | researchgate.net |
| Bi- and Tri-dentate Phosphines | 3-(diphenylphosphino)propan-1-amine | Suzuki-Miyaura | Good catalytic activity for aryl bromides; activity increases with the dentate character of the ligand. | rsc.org |
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling (SMC) reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.govnih.gov Despite the aforementioned challenges with 2-pyridyl substrates, the SMC remains a popular choice due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of its reagents. nih.govnih.gov
In the synthesis of 2-pyridine derivatives, the SMC is employed to couple a 2-pyridyl halide or triflate with an arylboronic acid or ester. The reaction is catalyzed by a palladium complex, with the choice of ligand being crucial for success. nih.gov The development of bulky, electron-rich dialkylbiaryl phosphine ligands has significantly expanded the scope of the SMC, enabling the coupling of heteroaryl systems that were previously difficult to functionalize. nih.gov
While direct synthesis of this compound via a single SMC step is not typical, the reaction is invaluable for creating precursors. For example, a 2-halopyridine can be coupled with a boronic acid containing a protected alcohol or a functional group that can be later converted into the propanol side chain. This modular approach allows for the flexible construction of complex 2-substituted pyridines. nih.gov A significant breakthrough in this area is the development of air-stable 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates, which serve as reliable building blocks for these coupling reactions, overcoming some of the traditional instability issues. nih.gov
Industrial Production Methodologies
The industrial-scale synthesis of this compound and related compounds relies on cost-effective, scalable, and efficient chemical processes. Methodologies are chosen based on raw material availability, process safety, and the desired purity and yield of the final product. Key industrial processes often involve catalytic hydrogenation of precursors, which may themselves be synthesized through large-scale condensation and esterification reactions.
Large-Scale Esterification and Hydrolysis Processes
In the broader chemical industry, esterification of pyridine carboxylic acids is a well-established large-scale process. google.com While not a direct route to this compound, the principles are relevant for the synthesis of its precursors, such as ethyl 3-pyridin-2-ylpropanoate, which can then be reduced to the target alcohol.
Industrial esterification often involves reacting a pyridine carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com To improve efficiency and simplify purification, modern processes may utilize the strong acid salt of the product ester itself as a recyclable catalyst. After the reaction, the excess alcohol and the final ester product are recovered by distillation, often under reduced pressure. google.com
Hydrolysis, the reverse of esterification, is also a critical industrial process, particularly for catalyst recovery. For example, excess catalyst mixtures containing pyridine carboxylic acid values can be treated with water to hydrolyze any remaining esters, allowing the acid to be precipitated and recovered for reuse. google.com These esterification and hydrolysis cycles are central to creating a sustainable and economical manufacturing process for pyridine-based chemical intermediates.
Utilization of Advanced Catalytic Systems for Purity and Yield
High purity and yield are paramount in industrial production. This is achieved through the use of advanced catalytic systems, particularly for hydrogenation steps that convert intermediates into the final this compound product. The reduction of a carboxylic acid or ester group to an alcohol requires robust and selective catalysts.
Supported ruthenium (Ru) catalysts are highly effective for the aqueous-phase hydrogenation of carbonyl and carboxylic acid groups. tue.nlnih.gov For instance, in processes analogous to the conversion of lactic acid to 1,2-propanediol, Ru catalysts supported on materials like titanium dioxide (TiO₂) have demonstrated high yields. nih.govnih.gov The choice of support material is critical, as it influences the dispersion and activity of the metal catalyst. nih.gov
In an industrial setting, heterogeneous catalysts are preferred because they are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. tue.nl The design of these catalysts focuses on maximizing the number of active sites and ensuring stability under demanding reaction conditions (high pressure and temperature). Layered double hydroxides (LDHs) are also used as precursors for catalysts, as their calcination can produce highly dispersed metal particles (e.g., Ni, Cu, Pd) that are highly active for hydrogenation. mdpi.com The development of such catalysts is key to achieving the high efficiency and product quality required for the large-scale production of this compound.
Coordination Chemistry and Metal Complexation of 2 Pyridinepropanol
2-Pyridinepropanol as a Ligand in Metal-Catalyzed Reactions
This compound serves as an effective ligand in the field of coordination chemistry and can be utilized in metal-catalyzed reactions. researchgate.net Its ability to coordinate with metal centers through both the pyridine (B92270) nitrogen and the hydroxyl oxygen allows it to facilitate the formation of complex structures. Dinuclear copper(II) complexes incorporating this compound have demonstrated catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. tandfonline.comresearchgate.net The versatility of pyridine-based ligands, including this compound, is widely exploited in homogeneous catalysis. jscimedcentral.com
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound involves its reaction with various transition metal salts under specific conditions, leading to diverse structural motifs.
Complex Formation with Transition Metals (e.g., Copper(II), Cobalt(II), Nickel(II), Silver(I))
This compound has been successfully used to synthesize complexes with several transition metals.
Copper(II): Numerous studies have detailed the synthesis of both mononuclear and binuclear copper(II) complexes with this compound. omu.edu.tr Specific examples include the mononuclear complex trans-[Cu(pypr)₂(sac)₂] and the binuclear complex [Cu₂(μ-pypr)₂(sac)₂]. omu.edu.tr Another reported binuclear complex is [Cu₂(dicl)₂(2-pypr)₂]. tandfonline.comresearchgate.net
Cobalt(II): The formation of cobalt(II) complexes with pyridine-alkanol ligands has been achieved, typically resulting in mononuclear structures. tandfonline.com
Nickel(II): Similar to cobalt(II), nickel(II) readily forms complexes with pyridine-alkanol ligands. tandfonline.com
Silver(I): this compound has been employed in the synthesis of silver(I) complexes, which can result in the formation of multinuclear structures. ekb.eg
Reaction Conditions for Metal Complex Formation (e.g., Reflux in Ethanol/Water Mixtures)
The synthesis of metal complexes with this compound and other pyridine-based ligands is often carried out under straightforward reaction conditions. A common method involves dissolving the metal salt (e.g., NiCl₂·6H₂O, CuCl, AgNO₃) and the ligand in a solvent such as ethanol. jscimedcentral.comekb.egjscimedcentral.com The mixture is then heated and refluxed for a period, typically around two to three hours. jscimedcentral.comekb.egjscimedcentral.com Upon cooling the reaction mixture, often overnight at room temperature, the desired metal complex precipitates and can be isolated by filtration. jscimedcentral.comjscimedcentral.com In some cases, high-quality crystals suitable for X-ray diffraction can be obtained by slow evaporation of the resulting solution at room temperature over several weeks. tandfonline.com
Mono- and Binuclear Complex Structures
A key characteristic of this compound's coordination chemistry is its capacity to form both mononuclear and binuclear complexes, depending on the specific metal ion and the reaction conditions. omu.edu.tr
In mononuclear complexes , one or more this compound ligands coordinate to a single metal center. An example is trans-[Cu(pypr)₂(sac)₂], where the ligand acts in a neutral, bidentate fashion. omu.edu.tr
Binuclear structures are also frequently observed, especially with copper(II). omu.edu.tr The formation of these structures is facilitated by the deprotonation of the ligand's hydroxyl group, which then forms an alkoxo bridge between two metal centers. omu.edu.tr This bridging is a critical feature in complexes like [Cu₂(μ-pypr)₂(sac)₂] and [Cu₂(dicl)₂(2-pypr)₂]. tandfonline.comresearchgate.netomu.edu.tr
Structural Elucidation of this compound Metal Complexes
The precise three-dimensional arrangement of atoms within the metal complexes of this compound is determined using advanced analytical techniques.
X-ray Single Crystal Diffraction Analysis
For instance, X-ray analysis of the mononuclear complex trans-[Cu(pypr)₂(sac)₂] revealed an octahedrally coordinated copper(II) ion. omu.edu.tr The copper center is bound to two neutral, bidentate this compound ligands via their nitrogen and oxygen atoms, and two saccharinate ligands through their oxygen atoms. omu.edu.tr
In the case of the binuclear complex [Cu₂(μ-pypr)₂(sac)₂], diffraction data showed a centrosymmetric structure where two copper(II) ions are bridged by the alkoxo groups of two deprotonated this compound ligands. omu.edu.tr Each copper(II) ion in this dimer exhibits a strongly distorted square-planar coordination geometry. omu.edu.tr Similarly, the structure of [Cu₂(dicl)₂(2-pypr)₂] was confirmed by X-ray analysis to contain two copper(II) ions with square-pyramidal geometry, linked by bridging this compound ligands. tandfonline.comresearchgate.net
Table of Synthesized this compound Complexes
| Complex Formula | Metal Ion | Nuclearity | Coordination Geometry | Source(s) |
| trans-[Cu(pypr)₂(sac)₂] | Copper(II) | Mononuclear | Octahedral | omu.edu.tr |
| [Cu₂(μ-pypr)₂(sac)₂] | Copper(II) | Binuclear | Distorted Square-Planar | omu.edu.tr |
| [Cu₂(dicl)₂(2-pypr)₂] | Copper(II) | Binuclear | Square-Pyramidal | tandfonline.comresearchgate.net |
Geometric Configurations of Metal Centers (e.g., Square-Pyramidal, Octahedral, Distorted Tetrahedral)
The geometry of the metal center in complexes with this compound is significantly influenced by the identity of the metal ion, its oxidation state, and the presence of other co-ligands. X-ray crystallographic studies have revealed several common coordination geometries.
Octahedral Geometry : This is a prevalent configuration, particularly for cobalt(II) and nickel(II) ions. In the mononuclear complex trans-Bis(this compound)bis(saccharinato)cobalt(II), [Co(pypr)₂(sac)₂], the cobalt(II) ion is situated on a center of symmetry and exhibits an octahedral coordination. researchgate.nettandfonline.com The coordination sphere is composed of two bidentate this compound ligands and two monodentate saccharinate ligands arranged in a trans configuration. researchgate.nettandfonline.com Similarly, octahedral geometries are common for Mn(II) complexes with related pyridine and carboxylate ligands, such as in [Μn(mef–O)₂(py)₂(H₂O)(MeOH)], where the MnN₂O₄ coordination sphere is distorted octahedral. mdpi.com
Square-Pyramidal Geometry : Copper(II) complexes involving this compound frequently adopt a square-pyramidal geometry. A notable example is the dinuclear complex [Cu₂(dicl)₂(2-pypr)₂], where each copper(II) ion is in an approximate square-pyramidal environment. tandfonline.comresearchgate.net This geometry is also observed in other copper(II) complexes with related pyridine-based ligands, where the τ value (an index of geometry) can indicate a distortion from an ideal square pyramid. doi.org
Distorted Tetrahedral Geometry : While less common for this compound itself, distorted tetrahedral geometries are known for related complexes and represent a possible coordination mode. For instance, certain Co(II) and Mn(II) complexes with pyridine can form tetrahedral MCl₂py₂ structures. wikipedia.org The structural distortion index (τ₄) is often used to quantify the geometry, with values closer to 1 indicating a tetrahedral shape and values closer to 0 indicating square planar. dergipark.org.tr
The diversity in geometric configurations highlights the flexibility of this compound as a ligand in accommodating the electronic and steric preferences of various metal centers.
| Complex | Metal Ion | Coordination Geometry |
| [Co(C₈H₁₁NO)₂(C₇H₄NO₃S)₂] | Co(II) | Octahedral researchgate.nettandfonline.com |
| [Cu₂(C₁₄H₁₀Cl₂NO₂)₂(C₈H₁₀NO)₂] | Cu(II) | Square-Pyramidal tandfonline.comresearchgate.net |
| [Μn(C₁₅H₁₄NO₂)₂(C₅H₅N)₂(H₂O)(CH₃OH)] | Mn(II) | Distorted Octahedral mdpi.com |
| [NiCl₂(C₅H₅NO)₄] | Ni(II) | Octahedral mdpi.com |
Metal-Ligand Interactions and Coordination Modes
The versatility of this compound as a ligand is rooted in its ability to coordinate to metal centers through multiple modes, primarily involving the nitrogen atom of the pyridine ring and the oxygen atom of the propanol (B110389) side chain. mdpi.com
A critical feature of this compound's coordination chemistry is the ability of its hydroxyl group to be deprotonated, forming a bridging alkoxo group between two metal centers. This mode is fundamental to the formation of binuclear and polynuclear complexes. In the dinuclear copper(II) complex [Cu₂(dicl)₂(2-pypr)₂], the two metal centers are linked by the oxygen atoms of the deprotonated this compound ligands. tandfonline.comresearchgate.net This bridging by the deprotonated oxygen is a common structural motif in related polynuclear complexes with pyridine-alcohol ligands. mdpi.com
When not acting as a bridging ligand, this compound typically functions as a neutral bidentate ligand. It coordinates to a single metal center through both the pyridine nitrogen and the hydroxyl oxygen atoms. researchgate.nettandfonline.com This chelation is observed in the octahedral complex trans-[Co(pypr)₂(sac)₂], where two neutral this compound ligands act as N- and O-donors. This coordination forms two stable, symmetry-related seven-membered chelate rings around the central cobalt(II) ion. researchgate.nettandfonline.com This bidentate N,O-coordination is a primary mode of interaction for many pyridine-based alcohol ligands with various transition metals. nih.gov
Hydrogen Bonding and Intermolecular Interactions in Crystal Packing
Hydrogen bonding and other non-covalent interactions play a crucial role in the solid-state assembly of this compound metal complexes, dictating their supramolecular architecture. The presence of the hydroxyl group, even when coordinated to a metal, provides a site for hydrogen bond donation.
Molecular Electrostatic Potential (MEP) Analysis of Complexes
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.com The MEP map illustrates regions of electron density, where areas of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (colored blue) are prone to nucleophilic attack.
For a ligand like this compound, an MEP analysis would highlight the negative potential around the pyridine nitrogen and the hydroxyl oxygen, corresponding to their lone pairs of electrons, which are the primary sites for metal coordination. nih.gov In a metal complex, the MEP surface would show how the charge distribution is altered upon coordination. The analysis can also identify regions involved in intermolecular interactions, such as hydrogen bonding. The negative potential on atoms like oxygen or chlorine in co-ligands would indicate their role as hydrogen bond acceptors, helping to rationalize the supramolecular assemblies observed in crystal structures. nih.govchemrxiv.org
Spectroscopic Characterization of Metal Complexes
The formation and coordination modes of this compound in metal complexes are routinely confirmed using various spectroscopic techniques, most notably Fourier-transform infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy.
FT-IR Spectroscopy : Infrared spectroscopy is a powerful tool for determining the binding mode of the this compound ligand. Coordination of the pyridine nitrogen to the metal center typically results in a shift of the C=N stretching vibration. researchgate.net The involvement of the hydroxyl group in coordination is evidenced by a shift or disappearance of the broad O-H stretching band. In complexes where the hydroxyl group is deprotonated to act as a bridging alkoxo group, this O-H band is absent. In the IR spectra of a series of diclofenac (B195802) complexes, including [Cu₂(dicl)₂(2-pypr)₂], the C-H stretches of the this compound ligand were observed in the 3071–2857 cm⁻¹ range. researchgate.net
UV-Vis Spectroscopy : Electronic spectroscopy provides information about the d-d electronic transitions within the metal center, which are sensitive to the coordination geometry. For example, the electronic spectrum of the octahedral complex trans-[Co(pypr)₂(sac)₂] was a key component of its characterization. tandfonline.com Iron(III) complexes with related ligands in an octahedral geometry show characteristic bands assigned to ⁶A₁g→⁴T₂g (G) and ⁶A₁g→⁴Eg (G) transitions. mdpi.com The position and intensity of these absorption bands are indicative of the specific geometric arrangement of the ligands around the metal ion.
| Complex | Spectroscopic Technique | Key Findings / Observed Bands (cm⁻¹) |
| [Cu₂(dicl)₂(2-pypr)₂] | FT-IR | C-H stretches: 3071–2857 researchgate.net |
| [Co(dicl)₂(2-pyet)₂] (related complex) | FT-IR | N-H stretch: 3266 researchgate.net |
| [Co(pypr)₂(sac)₂] | FT-IR, UV-Vis | Spectra used to confirm structure and coordination tandfonline.com |
Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for confirming the coordination of this compound to a metal center. The comparison of the FT-IR spectrum of the free ligand with that of the metal complex reveals characteristic shifts in the vibrational frequencies of the functional groups involved in bonding.
A key indicator of coordination is the shift in the stretching vibrations of the pyridine ring. The C=N and C=C stretching vibrations within the pyridine ring, typically observed in the 1600-1400 cm⁻¹ region, shift to higher frequencies upon coordination. This shift is a direct consequence of the donation of electron density from the pyridine nitrogen to the metal ion, which strengthens the bonds within the ring.
Furthermore, changes in the O-H stretching frequency of the propanol group provide evidence of coordination through the oxygen atom. In the free ligand, a broad absorption band corresponding to the O-H stretch is typically observed around 3400-3200 cm⁻¹. Upon coordination to a metal ion, this band may shift to a lower frequency or diminish in intensity, indicating the formation of a metal-oxygen bond.
In a study of a copper(II) complex with diclofenac and this compound, the stretching vibrations of the this compound ligand were observed in the range of 3071–2857 cm⁻¹. researchgate.net
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination |
| Pyridine Ring (C=N, C=C) | 1600-1400 cm⁻¹ | Shift to higher frequency |
| Propanol (O-H) | 3400-3200 cm⁻¹ | Shift to lower frequency or broadening |
| C-H (aliphatic) | 3000-2850 cm⁻¹ | Minor shifts |
UV-Vis Spectroscopy for d-d Transitions and Electronic Absorption Spectra
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of transition metal complexes of this compound. libretexts.org The absorption of ultraviolet and visible light by these complexes corresponds to electronic transitions, primarily d-d transitions and charge transfer bands. uomustansiriyah.edu.iqbpchalihacollege.org.inethz.ch
d-d Transitions: For transition metal complexes, the d-orbitals of the metal ion are split into different energy levels by the ligand field. Electronic transitions between these split d-orbitals, known as d-d transitions, typically occur in the visible region of the spectrum and are responsible for the characteristic colors of many transition metal compounds. The energy and number of these absorption bands provide valuable information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength of this compound. uobasrah.edu.iquobasrah.edu.iqdigitaloceanspaces.com
Charge Transfer Spectra: In addition to d-d transitions, charge transfer (CT) bands can also be observed. bpchalihacollege.org.in These are generally more intense than d-d transitions and arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). The presence and energy of these bands depend on the specific metal ion and the nature of the other ligands in the coordination sphere. bpchalihacollege.org.in
The electronic spectra of these complexes are crucial for determining the stereochemistry of the metal ion in the complex. uomustansiriyah.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure of diamagnetic metal complexes of this compound in solution. uobasrah.edu.iquobasrah.edu.iqvanderbilt.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the ligand upon coordination. researchgate.net
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a this compound complex, the signals corresponding to the protons of the pyridine ring and the propanol chain will exhibit shifts compared to the free ligand. The protons closest to the coordination sites, namely the α-protons of the pyridine ring and the protons on the carbon adjacent to the hydroxyl group, typically experience the most significant downfield shifts. These shifts are a direct result of the deshielding effect caused by the electron-withdrawing nature of the metal center. Coupling patterns can also provide valuable information about the conformation of the propanol chain in the coordinated state.
¹³C-NMR Spectroscopy: Similarly, the ¹³C-NMR spectrum provides insights into the carbon framework of the complex. The carbon atoms of the pyridine ring and the propanol chain will show chemical shift changes upon coordination. The carbons directly bonded to the coordinating nitrogen and oxygen atoms are most affected, typically shifting downfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals and to elucidate the connectivity within the complex. redalyc.org
| Nucleus | Protons/Carbons | Expected Chemical Shift Change upon Coordination |
| ¹H | Pyridine α-protons | Significant downfield shift |
| ¹H | Propanol CH₂-OH protons | Downfield shift |
| ¹³C | Pyridine Cα | Significant downfield shift |
| ¹³C | Propanol C-OH | Downfield shift |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized metal complex of this compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample, it is possible to verify the stoichiometry of the complex, including the metal-to-ligand ratio and the presence of any counter-ions or solvent molecules. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the desired complex. jscimedcentral.com
For example, in the synthesis of a dinuclear copper(II) complex with diclofenac (dicl) and this compound (pypr), with the proposed formula [Cu₂(dicl)₂(2-pypr)₂], the elemental analysis was performed for the molecular formula C₄₄H₄₀Cl₄N₄O₆Cu₂. researchgate.net
| Element | Calculated (%) | Found (%) |
| C | 54.89 | 54.82 |
| H | 4.19 | 4.21 |
| N | 5.82 | 5.80 |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of this compound metal complexes. mdpi.com This data is crucial for confirming the molecular formula of the complex and can offer insights into its structure and stability. researchgate.netbpchalihacollege.org.injcsp.org.pkresearchgate.netfrontiersin.orgresearchgate.net
In electrospray ionization mass spectrometry (ESI-MS), a solution of the complex is introduced into the mass spectrometer, where it is ionized, typically forming a protonated or sodiated molecular ion. The mass-to-charge ratio (m/z) of this molecular ion peak allows for the determination of the molecular weight of the complex.
Furthermore, by inducing fragmentation of the molecular ion within the mass spectrometer (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. The analysis of these fragments can help to elucidate the connectivity of the ligands to the metal center and can provide evidence for the coordination mode of this compound. For instance, the loss of the this compound ligand as a neutral molecule or a radical cation can be observed, confirming its presence in the complex.
Computational Chemistry Studies on Metal Complexes
Computational chemistry has emerged as a powerful complementary tool to experimental techniques for studying the metal complexes of this compound. mdpi.com These methods allow for the detailed investigation of molecular structures, electronic properties, and spectroscopic features, providing insights that can be difficult to obtain experimentally. researchgate.netresearchgate.netarxiv.orgnih.govcompchem.me
Ab Initio Calculations (e.g., DFT/B3LYP, HF)
Ab initio calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the properties of this compound metal complexes. researchgate.netresearchgate.netresearchgate.net The B3LYP hybrid functional is a popular choice as it often provides a good balance between computational cost and accuracy for transition metal systems. researchgate.netresearchgate.net
Geometry Optimization: A primary application of these calculations is the determination of the most stable three-dimensional structure of the complex. By starting with a plausible initial geometry, the energy of the system is minimized with respect to the positions of the atoms, yielding an optimized structure. This provides detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.
Electronic Structure Analysis: DFT calculations also provide a wealth of information about the electronic structure of the complex. This includes the energies and compositions of the molecular orbitals, which are crucial for understanding the nature of the metal-ligand bonding. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the reactivity and electronic transitions of the complex.
Prediction of Spectroscopic Properties: A significant advantage of ab initio methods is their ability to predict spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. Similarly, electronic excitation energies can be calculated to help interpret UV-Vis spectra and assign the observed absorption bands to specific electronic transitions. NMR chemical shifts can also be computed, providing further support for structural assignments made from experimental NMR data.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com In the context of coordination chemistry, FMO analysis of a ligand like this compound can provide insights into its bonding and electronic properties upon complexation with a metal ion.
The HOMO of a ligand is typically associated with its ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the pyridine nitrogen atom and potentially the oxygen atom of the hydroxyl group. The energy of the HOMO is a key determinant of the ligand's donor strength. A higher HOMO energy generally indicates a better electron-donating ability.
The LUMO of this compound is likely to be a π* orbital associated with the pyridine ring. The energy of the LUMO can influence the π-accepting properties of the ligand. Pyridine itself is considered a weak π-acceptor. wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical stability and reactivity of the molecule. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Upon coordination to a metal ion, the energies of the ligand's frontier orbitals are perturbed. The interaction between the ligand's HOMO and the metal's LUMO is the primary interaction responsible for the formation of the coordinate bond. The extent of this interaction depends on the energy match and overlap between the interacting orbitals. Computational studies on related pyridine derivatives can provide valuable data on the energies and compositions of their frontier orbitals. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyridine Derivative (Analogous System)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is for a representative substituted pyridine and is intended to be illustrative of the type of information obtained from FMO analysis. Actual values for this compound would require specific computational studies.
Conformational Flexibility Studies
The conformational flexibility of a ligand is a critical aspect of its coordination chemistry, as it dictates how the ligand can arrange itself around a metal center to form a stable complex. nih.gov For this compound, the presence of the three-carbon (propyl) chain connecting the pyridine ring to the hydroxyl group imparts significant conformational freedom.
The key rotatable bonds in this compound are the C-C bonds of the propanol side chain and the C-C bond connecting the side chain to the pyridine ring. Rotation around these bonds allows the ligand to adopt various conformations in its free state. When this compound coordinates to a metal ion, particularly in a bidentate fashion, its conformational freedom is reduced. The requirement to form a stable chelate ring imposes constraints on the torsion angles of the propanol chain.
Computational methods are often employed to study the conformational landscape of ligands and their metal complexes. nih.gov These studies can identify the most stable conformations (lowest energy) and the energy barriers for interconversion between different conformations. For this compound, computational analysis would likely reveal a number of low-energy conformers in the uncoordinated state. Upon complexation, the geometry of the coordination sphere of the metal ion will favor a specific conformation of the ligand that minimizes steric strain and maximizes orbital overlap for bonding.
The flexibility of the six-membered chelate ring that would be formed by this compound allows for different puckering conformations, such as chair, boat, and twist-boat, similar to cyclohexane. The preferred conformation in a metal complex will depend on the coordination geometry of the metal and the presence of other ligands. Steric interactions between the propanol chain and other parts of the complex can also influence the adopted conformation. iucr.org
Table 2: Torsion Angles of a Coordinated Pyridine-alkanol Ligand (Analogous System)
| Torsion Angle | Value (degrees) |
|---|---|
| N-C-C-C | 175 |
| C-C-C-O | -65 |
Note: These values are hypothetical and represent the type of data that would be obtained from a conformational analysis of a metal complex of a pyridine-alkanol ligand.
Biological Activities and Medicinal Chemistry Applications
Antimicrobial Activity of 2-Pyridinepropanol Derivatives
Research into the antimicrobial properties of this compound derivatives has revealed promising activity, particularly within a class of structurally related compounds known as alkyl pyridinols. These compounds, considered analogs of natural products like anaephene A and B, have been synthesized and evaluated for their antibacterial effects, providing a foundation for understanding the potential of the this compound scaffold in developing new antimicrobial agents. nih.govnih.govresearchgate.net
Derivatives of alkyl pyridinols have demonstrated significant efficacy against Gram-positive bacteria, most notably various strains of Staphylococcus aureus. nih.gov Studies have shown that these compounds are active against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.govnih.gov For instance, a derivative identified as EA-02-009, which features a bromine substituent, was found to be highly potent, inhibiting the growth of several S. aureus/MRSA strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 µg/mL. nih.gov However, its potency was notably lower against the MRSA strain USA300LAC, requiring a concentration of 32 µg/mL. nih.gov Other derivatives, such as JC-01-072 and JC-01-074, also displayed noteworthy activity with MIC values of 4 µg/mL and 16 µg/mL, respectively, against certain S. aureus strains. nih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogs Against S. aureus Strains
| Compound | S. aureus ATCC 25923 (µg/mL) | MRSA ATCC 33591 (µg/mL) | MRSA ATCC BAA-44 (µg/mL) | MRSA USA300LAC (µg/mL) |
|---|---|---|---|---|
| EA-02-009 | 1 | 0.5 | 0.5 | 32 |
| JC-01-072 | 4 | 4 | 8 | 4 |
| JC-01-074 | 16 | 16 | 16 | 16 |
| EA-02-011 | 32 | 32 | 32 | 32 |
| JC-01-083 | >32 | >32 | >32 | >32 |
Data sourced from scientific literature. nih.gov
While these derivatives show strong activity against Gram-positive bacteria, they have been found to be ineffective against Gram-negative species like Pseudomonas aeruginosa. nih.gov Data on the efficacy of this compound derivatives against Klebsiella pneumoniae is limited; however, other classes of pyridine (B92270) derivatives have shown significant activity against this pathogen. For example, certain 2-(pyridinyl)pyridazinone and imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have demonstrated notable antibacterial effects against K. pneumoniae, with MIC values as low as 4.8 µg/mL for some compounds. researchgate.netmdpi.com This suggests that the pyridine scaffold is a viable starting point for developing agents active against this clinically important Gram-negative bacterium. researchgate.netmdpi.com
Direct comparative studies of this compound derivatives against a wide range of established antibiotics are not extensively documented. However, a contextual comparison can be made using the reported MIC values. For example, the most potent derivative, EA-02-009, shows an MIC of 0.5-1 µg/mL against various S. aureus strains, which is comparable to the susceptibility range of some clinical antibiotics. nih.gov
In a study examining potential synergistic effects, the alkyl pyridinol derivative JC-01-074 was tested in combination with several conventional antibiotics. nih.gov The results indicated no synergistic interactions. However, an additive effect was observed when combined with ampicillin (B1664943) and vancomycin. nih.gov In contrast, mild antagonistic effects were noted with doxycycline (B596269) and ciprofloxacin. nih.gov While many pyridine derivatives show antibacterial activity, their potency can vary significantly compared to standard drugs like Ampicillin. nih.gov
The antimicrobial efficacy of this compound derivatives is highly dependent on their chemical structure. Studies on alkyl pyridinol analogs have provided key insights into the structure-activity relationships (SAR) that dictate their biological function.
The orientation of the nitrogen atom within the pyridine ring relative to the other substituents has a marked effect on antimicrobial activity. nih.gov A comparative study of analogs where the nitrogen was in the ortho, meta, or para position to the hydroxyl group revealed that the meta orientation (as in compound JC-01-072) yielded the best antimicrobial activity. nih.gov This suggests that the specific arrangement of the pyridine nitrogen influences the compound's stability or its interaction with the bacterial target. nih.gov
Substituents on the this compound framework play a critical role in modulating biological activity. The introduction of a bromine atom, a large and electronegative substituent, in the derivative EA-02-009 resulted in the most potent activity against most S. aureus strains tested. nih.gov This highlights the importance of halogenation in enhancing antimicrobial efficacy. Furthermore, the nature of the alkyl chain is also a key determinant of activity. For instance, the derivative JC-01-083, which features a di-alkyl chain, was found to be inactive against all tested S. aureus strains, indicating that specific structural features of the side chain are necessary for the antibacterial effect. nih.gov
Table 2: Summary of Structure-Activity Relationships for this compound Analogs
| Structural Modification | Impact on Antimicrobial Activity | Example Compound |
|---|---|---|
| Nitrogen in meta position on pyridine ring | Increased activity | JC-01-072 |
| Bromine substitution | Significantly increased potency | EA-02-009 |
| Di-alkyl chain substituent | Loss of activity | JC-01-083 |
Information derived from studies on alkyl pyridinol analogs. nih.gov
The coordination of metal ions with organic ligands is a well-established strategy for enhancing antimicrobial activity. nih.gov The nitrogen of the pyridine ring and the oxygen of the hydroxyl group in this compound make it a versatile ligand for forming metal complexes. Indeed, the synthesis and structural characterization of copper(II) and cobalt(II) complexes with this compound have been reported. researchgate.net In these complexes, the this compound ligand can coordinate to metal centers, and its hydroxyl group can be deprotonated to form bridges between metal ions. researchgate.net
While the antimicrobial properties of these specific this compound metal complexes have not been detailed in the available literature, the principle of enhanced bioactivity through chelation is well-documented for other pyridine-containing compounds. nih.gov The formation of metal complexes can increase the lipophilicity of a molecule, facilitating its transport across microbial cell membranes and leading to improved potency. nih.gov Therefore, the development of metal complexes of this compound derivatives represents a promising avenue for future antimicrobial research.
Structure-Activity Relationships (SAR) in Antimicrobial Agents
Antiviral Properties
The pyridine nucleus is a common feature in many compounds investigated for antiviral activity. nih.gov Derivatives of pyridine have been explored for their potential to inhibit the replication of various viruses. nih.gov The antiviral mechanisms of some pyridine-containing compounds involve the inhibition of viral enzymes such as reverse transcriptase and polymerase, or interference with viral entry and maturation processes. nih.gov However, there is a lack of specific studies demonstrating the antiviral efficacy of this compound itself.
Other Potential Therapeutic Applications
Pyridine derivatives are known to be present in several synthetic anti-inflammatory drugs. researchgate.net The anti-inflammatory effects of some pyridine compounds are attributed to their ability to modulate inflammatory pathways. For instance, certain derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models, which is thought to be related to their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.govnih.gov While this compound possesses a pyridine ring, specific research confirming its anti-inflammatory properties is not currently available.
The antioxidant potential of various pyridine derivatives has been a subject of interest in medicinal chemistry. researchgate.netwjpsonline.commedcraveonline.com The ability of these compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netmedcraveonline.com The antioxidant activity of pyridine derivatives is influenced by their molecular structure, including the nature and position of substituents on the pyridine ring. nih.gov For example, the presence of hydroxyl groups can enhance antioxidant capacity. nih.gov However, specific data from antioxidant assays for this compound are not detailed in the available literature.
Mechanisms of Action
The biological activities of pyridine-containing compounds often stem from their ability to interact with specific molecular targets, such as enzymes and receptors. pipzine-chem.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. Molecular docking studies on various pyridine derivatives have been used to predict their binding modes with therapeutic targets. While these computational methods are valuable, specific molecular docking or pathway analysis studies for this compound are not readily found in published research.
Pyridine nucleotides, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), play a crucial role in glucose metabolism. nih.gov Some pyridine derivatives have been investigated for their potential to modulate enzymes involved in glucose metabolic pathways. For instance, 3-Pyridin-2-ylpropan-1-ol, a synonym for this compound, has been mentioned as a reagent in the synthesis of pyridylalcohols that exhibit hypoglycemic activity in fasted rats, suggesting a potential, though indirect, link to glucose metabolism. chemicalbook.com However, direct studies on the interaction of this compound with specific enzymes in glucose metabolism are not well-documented.
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Catechol Oxidase)
Research has focused on the inhibitory properties of metal complexes containing this compound. A notable example is a dinuclear copper(II) complex with diclofenac (B195802) and this compound, specifically [Cu₂(dicl)₂(2-pypr)₂]. figshare.com This complex has been evaluated for its effects on both carbonic anhydrase and catechol oxidase activities. figshare.comtandfonline.com
The dinuclear Cu(II) complex incorporating this compound has been investigated as an inhibitor of the physiologically important human cytosolic carbonic anhydrase isoforms, hCA I and hCA II. figshare.comtandfonline.com These enzymes are crucial for various cellular processes, and their inhibition is a target for treating several diseases. researchgate.net The complex demonstrated effective inhibitory action against hCA I and moderate efficiency against hCA II. figshare.comresearchgate.net The inhibition constants (Kᵢ), which indicate the concentration required to produce half-maximum inhibition, were determined for these interactions. figshare.comtandfonline.com
Table 1: Inhibition Constants (Kᵢ) of a this compound-Containing Cu(II) Complex against Human Carbonic Anhydrase Isoforms I and II.
| Enzyme Isoform | Inhibition Constant (Kᵢ) Range (µM) | Inhibitory Potency |
|---|---|---|
| hCA I | 1.52–55.06 | Good |
| hCA II | 0.23–5.61 | Moderate |
In addition to carbonic anhydrase inhibition, dinuclear copper(II) complexes, including the one with this compound, have demonstrated catalytic activity in the oxidation of catechol substrates. figshare.comtandfonline.com Specifically, they catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. figshare.com Studies of this catalytic process revealed that the reaction follows saturation kinetics when substrate concentrations are high. figshare.comtandfonline.comresearchgate.net This observation indicates a specific binding interaction between the enzyme model complex and the substrate during the oxidation reaction, a hallmark of enzyme-like activity. figshare.com
Molecular Docking Simulations to Predict Target Interactions
Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule to a target protein, such as an enzyme. researchgate.net Such studies are crucial for understanding the structural basis of enzyme inhibition and for the rational design of more potent and selective inhibitors.
While specific computational docking studies detailing the predicted binding energy for the [Cu₂(dicl)₂(2-pypr)₂] complex were not found in the provided research, the experimentally determined inhibition constants (Kᵢ) serve as a direct measure of binding affinity. figshare.comtandfonline.com The micromolar Kᵢ values against hCA I and hCA II indicate a significant binding interaction between the complex and the active sites of these enzymes. figshare.com
Molecular docking simulations are employed to identify the specific amino acid residues within an enzyme's active site that interact with an inhibitor. bartin.edu.tr These analyses highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. For instance, in docking studies of other inhibitors with carbonic anhydrase, interactions with residues like Gln92, His94, His64, and Thr199 are often observed. bartin.edu.tr Although the specific binding residues and hydrogen bond network for the this compound-containing complex have not been explicitly detailed in the available literature, such computational analyses are a standard approach to elucidate the molecular basis of inhibition.
Auxin-Like Activity and Plant Growth Regulation
No specific research findings detailing the auxin-like activity or plant growth regulation properties of the chemical compound this compound were available in the searched sources.
Interaction with Auxin Receptors (e.g., TIR1)
Although direct interaction studies of this compound with auxin receptors are not extensively documented in available literature, related pyridine-containing compounds have been shown to engage with the auxin signaling pathway. The core of this pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which act as auxin co-receptors. nih.govmdpi.com
Recent research has demonstrated that certain arylthiourea derivatives containing a pyridine ring can mimic auxin activity. acs.org Preliminary mechanistic studies and molecular docking have suggested that these compounds can interact with key amino acid residues, such as SER438 and PHE82, within the auxin receptor TIR1, showing a strong binding affinity. acs.org This interaction is a critical step in initiating the auxin response, which involves the degradation of Aux/IAA transcriptional repressor proteins and the subsequent activation of gene expression. nih.gov The ability of synthetic compounds, including pyridine derivatives, to induce rooting in plant cuttings—a process heavily dependent on auxin—further suggests that the pyridine scaffold can confer auxin-like properties. plantsciencejournal.comresearchgate.netresearchgate.net
Upregulation of Auxin-Responsive Genes
The interaction of auxin or auxin-like compounds with the TIR1/AFB receptor complex leads to the expression of a cascade of auxin-responsive genes. sciopen.com These genes are broadly categorized into families such as Aux/IAA, GH3, and Small Auxin-Up RNA (SAUR). sciopen.com
Studies on pyridine derivatives with auxin-like properties have shown they can modulate plant hormone signaling pathways. acs.org Specifically, a pyridine-containing arylthiourea compound was found to upregulate the auxin-responsive gene ARF (AUXIN RESPONSE FACTOR). acs.org The activation of ARFs is a key downstream event in the auxin signaling cascade, promoting cell elongation and the development of lateral roots. mdpi.comacs.org Transcriptional profiling has confirmed that auxin treatment leads to significant changes in the expression of genes involved in its signaling pathway, and compounds that mimic auxin are expected to produce similar effects. nih.govresearchgate.net The overexpression of certain Aux/IAA genes, which are themselves auxin-responsive, has been linked to enhanced plant growth and stress tolerance. mdpi.com
Derivatives in Pharmaceutical Synthesis
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to improve pharmacological profiles, including metabolic stability and potency. nih.govnih.gov Consequently, pyridine-containing molecules like this compound are valuable intermediates in the synthesis of various pharmaceuticals.
Intermediate in Antihistamine Synthesis
The pyridine nucleus is a key structural feature in numerous antihistamine drugs, which are used to treat allergy symptoms. nih.govdrugbank.comnih.gov In many H1 receptor antagonists, the pyridine ring acts as a bioisostere for the imidazole (B134444) ring of histamine, allowing it to bind to the H1 receptor without activating it. researchgate.net
Table 1: Examples of Pyridine-Containing Antihistamines
| Drug Name | Class | Role of Pyridine Ring |
|---|---|---|
| Mepyramine | First-Generation Antihistamine | Acts as a bioisostere of the imidazole ring in histamine. researchgate.net |
| Doxylamine | First-Generation Antihistamine | A core component of the pharmacophore. nih.gov |
| Acrivastine | Second-Generation Antihistamine | Part of the chemical structure responsible for H1 receptor antagonism. drugbank.com |
The synthesis of these drugs relies on the incorporation of the pyridine moiety. While specific synthetic routes starting directly from this compound are not always detailed in broad literature, its structure as a propanol (B110389) derivative of pyridine makes it a suitable precursor for building the side chains characteristic of many ethylenediamine-class antihistamines.
Intermediate in Anti-inflammatory Agent Synthesis
Pyridine and its derivatives are integral to the structure of many anti-inflammatory agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comresearchgate.net The pyridine scaffold is found in several FDA-approved drugs used to treat painful inflammatory conditions like osteoarthritis and rheumatoid arthritis. nih.gov
For example, the oxicam class of NSAIDs includes drugs like Piroxicam and Lornoxicam, both of which feature a pyridine ring. nih.gov The synthesis of novel anti-inflammatory compounds often involves the strategic combination, or "molecular hybridization," of different pharmacophoric fragments, with the pyridine ring being a popular choice. nih.govacs.org Research has focused on creating new pyridinamide-containing derivatives and other pyridine-based molecules to develop agents with improved efficacy and better safety profiles. researchgate.net The versatility of the pyridine ring allows for the creation of large libraries of compounds for screening against biological targets involved in inflammation. nih.gov
Role as Thermolytic Protecting Groups in Oligonucleotide Synthesis
In the chemical synthesis of DNA and RNA fragments (oligonucleotides), it is essential to temporarily block, or "protect," reactive functional groups to ensure the correct sequence is assembled. umich.eduumich.edu this compound serves as a precursor for a specialized type of protecting group for the phosphate/thiophosphate groups in solid-phase oligonucleotide synthesis. nih.gov
These are known as thermolytic protecting groups because they can be removed with heat, offering a significant advantage over traditional methods that require harsh chemicals. nih.govfda.gov The 3-(2-pyridyl)-1-propyl group, derived from this compound, is incorporated into deoxyribonucleoside phosphoramidites, which are the building blocks for DNA synthesis. nih.gov
The key benefits of this approach include:
Mild Deprotection: The protecting group is cleaved by heating, typically at 55°C in a buffered solution, avoiding the use of strong acids or bases that can damage the oligonucleotide. nih.gov
Prevention of Side Reactions: It serves as an alternative to the conventional 2-cyanoethyl group, preventing the formation of acrylonitrile, a byproduct that can cause unwanted alkylation of the DNA. nih.gov
Clean Byproducts: The deprotection process results in a bicyclic salt that does not modify the DNA nucleobases. nih.gov
This "heat-driven" process is particularly attractive for synthesizing oligonucleotides on diagnostic microarrays. nih.gov
Table 2: Deprotection Conditions for 3-(2-pyridyl)-1-propyl Protecting Group
| Reagent | Temperature | Time | Reference |
|---|---|---|---|
| Concentrated NH4OH | 55 °C | 30 min | nih.gov |
Spectroscopic and Advanced Characterization Techniques
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction is a powerful technique employed to determine the precise arrangement of atoms within a crystalline solid, offering definitive proof of molecular structure and packing.
Single crystal X-ray diffraction has been instrumental in characterizing the solid-state structures of various metal complexes involving 2-Pyridinepropanol (often abbreviated as 'pypr'). For instance, in the complex trans-Bis(this compound)Bis(saccharinato)Cobalt(II), [Co(pypr)(sac)], the compound crystallizes in the triclinic space group P-1 tandfonline.comresearchgate.net. The cobalt(II) ion in this complex exhibits an octahedral coordination geometry, with two this compound ligands and two saccharinate ligands occupying trans positions tandfonline.comresearchgate.net. The this compound ligands act as neutral bidentate N- and O-donor ligands, forming characteristic seven-membered chelate rings around the central cobalt(II) ion tandfonline.comresearchgate.net.
Similarly, mononuclear copper(II) complexes, such as trans-[Cu(pypr)(sac)], have been shown to possess -1 site symmetry, with the copper(II) ion octahedrally coordinated by two bidentate neutral this compound (N, O) and two saccharinate (O) ligands omu.edu.trresearchgate.net. In contrast, binuclear copper(II) complexes, like [Cu(μ-pypr)(sac)], feature two strongly distorted square-planar coordinated copper(II) ions bridged by two alkoxo groups of the deprotonated this compound ligand, which also coordinates through its nitrogen atom omu.edu.trresearchgate.net.
Another example includes a silver 5,5-diethylbarbiturate complex, [Ag(barb)(pypr)], which crystallizes in the triclinic space group P-1. In this particular complex, this compound behaves as a monodentate ligand, coordinating through its nitrogen atom to form a distorted linear AgN coordination environment uludag.edu.tr. The crystal structure of a squarate salt of 2-pyridinium propanol (B110389) hydrogen squarate, CHON·CHO, also crystallizes in the triclinic P-1 space group, where squaric acid molecules donate a proton to the pyridine (B92270) nitrogen atoms of this compound, forming the salt nih.gov.
In the 2-pyridinium propanol hydrogen squarate, the crystal packing exhibits a D(2)(10) (α-dimer) hydrogen bonding ring pattern, primarily driven by N-H···O interactions nih.gov. Furthermore, in tetranuclear silver(I) complexes, such as [Ag(sac)(pypr)], the tetranuclear units are held together by O-H···O and C-H···O hydrogen bonds researchgate.net. Generally, intermolecular hydrogen bonds and π-π interactions are significant forces responsible for organizing molecules in the solid state of these complexes researchgate.net.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups and confirming ligand coordination in chemical compounds.
FT-IR and Raman spectroscopy are routinely employed for the characterization of this compound and its derivatives. For metal complexes involving this compound, FT-IR is particularly useful for confirming ligand coordination, which is often evidenced by characteristic shifts in the O-H and N-H stretching vibrations . The FT-IR spectra of complexes like [Co(pypr)(sac)] have been reported as part of their characterization tandfonline.com.
Studies on copper(II) complexes with this compound have also detailed their infrared spectra omu.edu.trresearchgate.net. The consistency between the Δν values obtained from FT-IR and single crystal XRD data further validates the structural findings for diclofenac-based complexes incorporating this compound researchgate.netscilit.com. The availability of FT-IR and Raman spectra for this compound in various spectral databases underscores their importance in confirming the presence of its characteristic functional groups, such as the pyridine ring and the hydroxyl group chemicalbook.comchemicalbook.comnih.govthermofisher.comacs.orgunifi.it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure and purity of organic compounds, providing detailed insights into the connectivity and chemical environment of atoms.
H-NMR and C-NMR spectroscopy are widely used to confirm the structural integrity and purity of this compound. These techniques are crucial for verifying the presence of protons associated with the pyridin-2-yl moiety and for elucidating the stereochemistry of the propanol backbone .
Specific NMR data for this compound (CAS 2859-68-9) have been reported. For instance, its H-NMR spectrum in CDCl at 400 MHz shows a characteristic doublet at δ 8.48 ppm rsc.org. The C-NMR spectrum in CDCl at 100 MHz reveals chemical shifts at δ 147.80, 147.07, 134.90, 120.52, 108.21, 107.90, 101.02, and 65.17 ppm, providing comprehensive information about the carbon framework rsc.org.
Beyond basic structural confirmation, advanced NMR techniques, including 2D-NMR methods such as COSY, HMBC, and HSQC, are employed to achieve complete assignments of all carbon and hydrogen atoms, particularly in complex systems like metal coordination compounds unal.edu.coredalyc.orgscielo.org.co. Significant differences observed in the C-NMR spectra when comparing a free this compound ligand to its coordinated form serve as strong evidence of metal-ligand bond formation unal.edu.coredalyc.org.
2D-NMR Techniques (e.g., COSY, HMBC, HSQC) for Atomic Relationships
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, encompassing techniques such as Correlated Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Correlation (HSQC), is indispensable for elucidating the intricate atomic relationships within complex organic molecules like this compound. These techniques provide detailed connectivity information that complements and extends the data obtained from one-dimensional ¹H and ¹³C NMR spectra. redalyc.orgredalyc.orgsdsu.eduuni-muenchen.de
COSY (COrrelation SpectroscopY) : This proton-detected 2D experiment reveals J-coupling between protons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the propanol chain and between the aromatic protons of the pyridine ring, confirming proton-proton connectivities. For instance, correlations would be observed between the methylene (B1212753) protons of the propanol chain (–CH₂–CH₂–CH₂OH) and between the protons on the pyridine ring (e.g., H3-H4, H4-H5, H5-H6 of the pyridine). sdsu.edu
HSQC (Heteronuclear Single Quantum Correlation) : HSQC is a proton-detected 2D experiment that establishes one-bond (¹H-¹³C) connectivity. sdsu.edu In the HSQC spectrum of this compound, each cross-peak would correspond to a specific carbon atom directly bonded to a proton, allowing for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group. This is particularly useful for differentiating between similar chemical environments in the propanol chain and the pyridine ring. redalyc.orgredalyc.orgsdsu.edu
While specific 2D-NMR data for this compound were not detailed in the available literature, these techniques are routinely applied to compounds with similar structural motifs to define their chemical environment and atomic relations. redalyc.orgredalyc.orguni-muenchen.deunal.edu.co
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the characterization of organic compounds, providing information about their electronic transitions and the presence of chromophores. mdpi.com For this compound, the primary chromophore responsible for UV-Vis absorption is the pyridine ring system.
Electronic Absorption Spectra Analysis
The electronic absorption spectrum of this compound would primarily exhibit characteristic bands associated with the pyridine moiety. Pyridine, as a heterocyclic aromatic compound, typically shows absorption maxima in two main regions: researchgate.netsielc.com
π→π* transitions : These are generally intense bands arising from the excitation of electrons within the π-electron system of the aromatic ring. For pyridine, a strong absorption band is typically observed around 250-260 nm. researchgate.netsielc.com
n→π* transitions : These transitions involve the excitation of non-bonding (n) electrons on the nitrogen atom to an antibonding π* orbital. These bands are usually weaker and appear at longer wavelengths, often in the range of 270-300 nm for pyridine derivatives. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide structural information through the analysis of its fragmentation pattern. rsc.orgdocbrown.info For this compound (C₈H₁₁NO), its molecular weight is 137.18 g/mol . sarchemlabs.comuni.lusigmaaldrich.com
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•). This molecular ion then undergoes fragmentation into smaller, characteristic ions. The pattern of these fragment ions provides a "fingerprint" that aids in structural elucidation and confirmation. rsc.orgdocbrown.info
For this compound, the molecular ion would appear at m/z 137. Characteristic fragmentation pathways would likely involve cleavages along the propanol chain and within the pyridine ring. Common fragmentation events for alcohols include the loss of water (H₂O) or alkyl radicals. Cleavage adjacent to the pyridine ring or the hydroxyl group would yield stable fragment ions, providing clues about the connectivity. For instance, the loss of a hydroxyl group or parts of the propanol chain would result in specific m/z values.
Predicted collision cross section (CCS) values for this compound and its adducts have been reported, which are useful in ion mobility-mass spectrometry for characterizing molecular shape and size. For example, the predicted CCS for the [M+H]⁺ adduct is 127.9 Ų, for [M+Na]⁺ is 140.8 Ų, and for [M-H]⁻ is 129.5 Ų. uni.lu
While detailed experimental fragmentation patterns for this compound were not specifically provided in the search results, the principles of mass spectrometry would enable the confirmation of its molecular formula and provide valuable insights into its structural integrity through the analysis of its characteristic fragment ions.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 138.09134 | 127.9 |
| [M+Na]⁺ | 160.07328 | 140.8 |
| [M+NH₄]⁺ | 155.11788 | 136.5 |
| [M+K]⁺ | 176.04722 | 134.0 |
| [M-H]⁻ | 136.07678 | 129.5 |
| [M+Na-2H]⁻ | 158.05873 | 135.5 |
| [M]⁺ | 137.08351 | 130.1 |
| [M]⁻ | 137.08461 | 130.1 |
Note: Data derived from PubChemLite uni.lu. m/z values are mass-to-charge ratios.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. dergipark.org.trresearchgate.netacs.orgdergipark.org.tr This technique provides insights into the nature and extent of interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial for understanding crystal packing and solid-state properties.
For this compound, in its crystalline form, Hirshfeld surface analysis would highlight various intermolecular contacts. Given the presence of a hydroxyl group and a pyridine nitrogen, strong hydrogen bonding interactions are expected. These could include O–H···N hydrogen bonds (involving the hydroxyl proton and the pyridine nitrogen) and O–H···O hydrogen bonds (if other oxygen-containing molecules or symmetry-related hydroxyl groups are present). Additionally, C–H···O and C–H···N hydrogen bonds, as well as C–H···π interactions involving the aromatic pyridine ring, would likely play a role in stabilizing the crystal lattice. dergipark.org.trresearchgate.net
The Hirshfeld surface, typically mapped with properties like dnorm, provides a visual representation of close contacts. Fingerprint plots, derived from the Hirshfeld surface, quantitatively summarize the percentage contributions of different types of intermolecular contacts. For compounds containing pyridine and hydroxyl groups, common interactions often include H···H, C···H, O···H, and N···H contacts. dergipark.org.trresearchgate.net
While specific Hirshfeld surface data for the crystal structure of free this compound were not found in the provided search results, its functional groups suggest that hydrogen bonding and C-H···π interactions would be significant contributors to its solid-state architecture, similar to observations in related pyridine-containing compounds and complexes. dergipark.org.trresearchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding the electronic structure and energetic landscape of molecules.
Ab initio methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are widely applied to study the structural and vibrational properties of 2-Pyridinepropanol and its derivatives. For instance, the structural and vibrational properties of 2-pyridinium propanol (B110389) hydrogen squarate, a salt involving this compound, have been investigated using DFT at the B3LYP/6-31++G(d,p) level and HF at the 6-31++G(d,p) level of theory. These calculations have been compared with experimental X-ray analysis results to validate the theoretical models. nih.govresearchgate.netresearchgate.netscience.gov Similar ab initio calculations have demonstrated their ability to reproduce structural parameters for related compounds. researchgate.net Beyond structural analysis, DFT calculations have been employed to explore the thermochemistry and geometry optimization of related propanol dehydration reactions, utilizing various basis sets such as cc-pVDZ, cc-pVTZ, cc-pVQZ, cc-pV5Z, and cc-pV6Z to assess accuracy. arxiv.org Furthermore, HF and DFT methods have been utilized to calculate vibrational spectra and molecular frontier orbital energies for related pyridine-containing compounds. researchgate.net The application of static quantum mechanics and DFT formalism has also been crucial in determining protonation sites within thermolabile protecting groups that incorporate a 2-pyridynyl moiety. researchgate.net
The electronic properties of this compound and its derivatives are critical for understanding their reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution and potential sites for electrophilic or nucleophilic attack, while Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into electron transfer capabilities and chemical reactivity. For 2-pyridinium propanol hydrogen squarate, studies have explored its MEP and FMOs. nih.govresearchgate.netresearchgate.netscience.gov The calculation of HOMO and LUMO energies for related compounds has been instrumental in assessing their electron-donating and accepting potentials, which are relevant for properties such as antioxidant activity. mdpi.com These frontier molecular orbital energies are often calculated using methods like HF and B3LYP. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to another, often to understand molecular recognition and binding.
Molecular docking simulations are valuable tools for predicting the binding interactions between small molecules, such as this compound derivatives, and biological targets like enzymes. While direct studies on this compound as an enzyme inhibitor are specific to certain contexts, the broader application of these techniques to pyridine-containing compounds is well-established. For instance, molecular docking analyses have been used to investigate the inhibitory effects of various compounds, including metal complexes containing this compound, on enzymes such as acetylcholinesterase, α-glycosidase, and carbonic anhydrase. researchgate.net These simulations help in understanding how a ligand might interact with an enzyme's active site. Furthermore, molecular docking studies have been performed on other pyridine-derived compounds to identify binding interactions with enzymes like Janus Kinase 1 (JAK1) nih.gov and the SARS-CoV-2 main protease, demonstrating the utility of these methods in drug discovery and understanding enzyme-ligand recognition. nih.gov
Conformational analysis, often performed using molecular modeling and dynamics simulations, investigates the various three-dimensional arrangements a molecule can adopt and their relative stabilities. For 2-pyridinium propanol hydrogen squarate, its conformational flexibility has been a subject of study. nih.govresearchgate.netscience.gov Computational studies, including static quantum mechanics, DFT, and classical molecular dynamics, have been applied to analyze the conformational aspects of thermolabile protecting groups containing a 2-pyridynyl moiety. These studies highlighted the importance of specific conformations for processes such as thermocyclisation and helped determine protonation sites within these structures. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to establish a correlation between the chemical structure of a compound and its biological activity. Computational methods play a significant role in elucidating these relationships. For pyridine-containing compounds, SAR studies often involve systematic modifications to the core structure to identify key functional groups or structural motifs responsible for observed activity. For example, SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which are a class of PDE4B inhibitors, have utilized molecular modeling to understand the structural basis of their activity and selectivity. nih.gov Similarly, SAR trends for 2-aryl-2-(pyridin-2-yl)acetamides have shown that specific substituents on the phenyl ring can significantly influence their anticonvulsant activity. nih.gov In the context of antimicrobial activity, SAR studies have also been conducted on sulfaguanidine (B1682504) hybrids bearing pyridine-2-one derivatives, linking structural variations to their efficacy against multidrug-resistant bacteria. researchgate.net These computational and experimental SAR approaches collectively guide the rational design of new compounds with improved properties.
Computational Approaches to Correlate Structure with Biological Activity
Computational chemistry plays a pivotal role in modern drug discovery and development, offering powerful tools to understand molecular interactions, predict biological activities, and elucidate structure-activity relationships (SAR) without extensive experimental work. For compounds like this compound, theoretical studies provide insights into how their structural features might translate into therapeutic potential, particularly when integrated into more complex molecular architectures such as metal complexes.
Molecular Docking Studies Molecular docking is a widely utilized computational technique that predicts the preferred orientation of one molecule (e.g., a ligand) to another (e.g., a protein receptor) when bound, forming a stable complex. This method is instrumental in correlating a compound's structure with its potential biological activity by estimating binding affinities.
In a notable study, the cobalt(II) complex of this compound, specifically trans-Bis(this compound)Bis(Saccharinato)Cobalt(II), was subjected to molecular docking investigations. The primary objective was to evaluate its potential as an anti-tumor and anti-inflammatory agent. The complex was docked against two distinct protein receptors: 5U9D, associated with anti-tumor activity, and 4XTA, linked to anti-inflammatory activity. The results indicated a favorable inhibitory nature against both target proteins, with consistent binding energies researchgate.netdergipark.org.trdergipark.org.tr. This suggests that the cobalt(II) complex incorporating this compound could serve as a promising lead for the development of novel anti-tumor and anti-inflammatory therapeutics dergipark.org.tr.
Molecular Docking Results for trans-Bis(this compound)Bis(Saccharinato)Cobalt(II) Complex
| Receptor ID | Biological Activity Target | Binding Energy (kcal/mol) | Implication |
| 5U9D | Anti-tumor | -7 | Potential inhibitory activity researchgate.netdergipark.org.trdergipark.org.tr |
| 4XTA | Anti-inflammatory | -7 | Potential inhibitory activity researchgate.netdergipark.org.trdergipark.org.tr |
Furthermore, computational approaches extend to predicting pharmacokinetic properties, known as ADME (Absorption, Distribution, Metabolism, and Excretion). For various pyridine (B92270) derivatives, including those structurally related to this compound, in silico ADME prediction tools are employed to estimate properties like LogP and aqueous solubility nih.gov. These predictions are vital for assessing a compound's drug-likeness and its behavior within biological systems. Additionally, fundamental ab initio computational methods, such as Density Functional Theory (DFT), have been used to study the structural and vibrational properties of this compound when forming salts, providing a deeper understanding of its intrinsic molecular characteristics science.gov.
Applications in Advanced Materials and Catalysis
Formation of Complex Structures via Metal-Catalyzed Reactions
2-Pyridinepropanol serves as a versatile ligand in coordination chemistry, capable of forming intricate molecular architectures with transition metal ions. Its pyridine (B92270) nitrogen and the hydroxyl oxygen of the propanol (B110389) group can both act as donor atoms, allowing it to function as a bridging ligand to link multiple metal centers.
A notable example is the synthesis of a neutral, dinuclear copper(II) complex, [Cu₂(dicl)₂(2-pypr)₂], where 'dicl' is diclofenac (B195802) and '2-pypr' represents the this compound ligand. In this structure, the two copper(II) ions are bridged by the oxygen atoms of the two this compound ligands. researchgate.net Each copper(II) center is also coordinated to the nitrogen atom of a this compound ligand and a diclofenac ligand, resulting in a five-coordinate, square-pyramidal geometry for each metal ion. researchgate.net This demonstrates the ability of this compound to facilitate the self-assembly of complex, multi-component molecular structures.
Table 1: Structural Details of a Dinuclear Cu(II) Complex with this compound
| Parameter | Description | Reference |
|---|---|---|
| Complex Formula | [Cu₂(dicl)₂(2-pypr)₂] | researchgate.net |
| Metal Centers | Two Copper(II) ions | researchgate.net |
| This compound Role | Bridging ligand, connecting Cu(II) ions via oxygen atoms | researchgate.net |
| Coordination Geometry | Square-pyramidal for each Cu(II) ion | researchgate.net |
Applications in Catalysis
The metal complexes formed with this compound are not just structurally interesting; they also exhibit significant catalytic activity, particularly in oxidation reactions. The arrangement of metal ions and ligands creates active sites that can facilitate chemical transformations.
Pyridine and its derivatives are widely used as ligands in coordination chemistry and can be exploited in the catalysis of various reactions, including polymerization and hydrogenation. jscimedcentral.com The formation of stable coordination complexes with transition metals is key to this catalytic potential. jscimedcentral.com
The dinuclear Cu(II) complex incorporating this compound, [Cu₂(dicl)₂(2-pypr)₂], has been identified as an active catalyst. researchgate.net The presence of two proximate copper centers, held in place by the bridging this compound ligands, is crucial for its catalytic function. This structure allows for cooperative effects between the metal ions, which can enhance catalytic performance compared to mononuclear complexes.
Complexes of this compound have demonstrated notable efficacy in catalyzing oxidation reactions. The aforementioned dinuclear Cu(II) complex shows catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butylquinone. researchgate.net This reaction mimics the function of catechol oxidase enzymes.
The catalytic process exhibits saturation kinetics, a characteristic feature of many enzyme-catalyzed reactions. researchgate.net This suggests that the reaction proceeds via the formation of a catalyst-substrate complex, followed by the catalytic conversion of the substrate to the product. The efficiency of such catalysts is often influenced by the specific geometry and electronic properties of the metal centers, which are modulated by the coordinating ligands like this compound. unimi.it
Table 2: Catalytic Oxidation Reaction
| Catalyst | Substrate | Product | Kinetic Profile | Reference |
|---|---|---|---|---|
| [Cu₂(dicl)₂(2-pypr)₂] | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Saturation Kinetics | researchgate.net |
Non-Linear Optical (NLO) Materials Development
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. ias.ac.in They are crucial for technologies like frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. nih.gov Organic molecules, particularly those with pyridine rings, have been a major focus of NLO research due to their potential for large NLO responses and chemical tunability. ias.ac.in
The suitability of a molecule for NLO applications is typically evaluated by measuring its hyperpolarizability (β). ias.ac.in Molecules with high hyperpolarizability values are considered promising candidates for NLO materials. Theoretical methods, such as Density Functional Theory (DFT), are often used to calculate these properties and guide the synthesis of new materials. ias.ac.in
While various pyridine derivatives have been synthesized and studied for their NLO properties, showing significant second-harmonic generation (SHG) efficiencies, specific experimental or theoretical evaluations of this compound for NLO applications are not prominently available in the reviewed scientific literature. ias.ac.inrsc.org Therefore, its potential as an NLO material remains an area for future investigation.
Environmental and Biosynthetic Considerations if Applicable
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of 2-Pyridinepropanol. The chemical shifts and splitting patterns of the protons and carbons provide detailed information about the connectivity of the atoms. iitk.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the alcohol group and the C=N and C=C stretching vibrations of the pyridine (B92270) ring are typically observed. researchgate.net
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Chromatographic Methods
Gas Chromatography (GC): GC is a suitable method for assessing the purity of this compound, given its volatility.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analysis and purification of this compound and its reaction products, particularly for less volatile derivatives.
Methodological Considerations in 2 Pyridinepropanol Research
Experimental Design for Synthesis and Characterization
The experimental design for studying 2-Pyridinepropanol primarily involves its synthesis, particularly as a ligand for metal complexes, and the subsequent characterization of these compounds to elucidate their structural and physicochemical properties.
Synthesis: this compound (pypr) serves as a key ligand in the preparation of various metal complexes. For instance, it has been utilized in the synthesis of mono- and binuclear copper(II) saccharinate complexes. researchgate.net Similarly, cobalt(II) saccharinate complexes incorporating this compound have been successfully prepared. researchgate.net Beyond copper and cobalt, this compound is also employed in the synthesis of silver(I) complexes, including those with saccharinate and 5,5-diethylbarbiturate. researchgate.netresearchgate.netredalyc.org The reaction of silver(I) saccharinate with 2-(2-pyridyl)benzimidazole (B74506) in the presence of this compound and water has been reported to yield new silver coordination compounds. redalyc.org Furthermore, this compound can act as a ligand in complexes involving diclofenac (B195802). researchgate.net
Characterization: The characterization of this compound and its derivatives employs a multi-faceted approach to confirm their structure, purity, and properties. Elemental analysis is routinely performed to determine the carbon, hydrogen, and nitrogen content, providing fundamental compositional data. researchgate.netresearchgate.netredalyc.orgjcsp.org.pkredalyc.org
Spectroscopic methods are crucial for structural elucidation. Infrared (IR) spectroscopy is used to identify functional groups and confirm coordination modes in metal complexes, with specific attention to shifts in characteristic bands. researchgate.netresearchgate.netredalyc.orgjcsp.org.pkredalyc.orgdergipark.org.tr For example, specific bands related to N-H stretching, CPh-H aromatic stretching, C=O, C=C, C-N-S, SO₂ stretching, and C-N-C bending have been observed in related silver complexes. redalyc.org UV-Vis spectroscopy is employed to characterize complexes by detecting electronic transitions and charge transfer bands. researchgate.netresearchgate.netredalyc.orgjcsp.org.pkredalyc.orgdergipark.org.tr Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is vital for detailed structural elucidation, confirming the chemical environment and atomic relations within the compounds. redalyc.orgjcsp.org.pkredalyc.org Advanced 2D-NMR techniques such as COSY 45, HMBC, and HSQC provide comprehensive correlation information between protons and carbons. redalyc.org
For solid-state analysis, single-crystal X-ray diffraction is indispensable for determining the precise molecular geometry, coordination modes, bond angles, and intermolecular interactions within crystal structures. researchgate.netresearchgate.netdergipark.org.tr This technique has revealed distorted octahedral geometries for cobalt(II) complexes and square pyramidal geometries for copper(II) complexes. researchgate.netresearchgate.net It also helps in identifying hydrogen bonding networks, including C–H···O, C–H···N, and C–H···π interactions. dergipark.org.tr
Thermal analysis techniques, such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and derivative thermogravimetry (DTG), are used to assess the thermal stability and decomposition patterns of the compounds. researchgate.netresearchgate.netjcsp.org.pk Magnetic susceptibility measurements are also conducted for metal complexes to infer their electronic structure and spin state. researchgate.netresearchgate.netjcsp.org.pk X-ray Photoelectron Spectroscopy (XPS) can be applied to confirm the oxidation states of metallic centers within complexes. redalyc.orgredalyc.org
Beyond individual molecular characterization, Hirshfeld surface analysis is employed to quantitatively examine and understand intermolecular interactions within crystal structures, detailing contributions from various contacts like H···H, H···Cl, C···H, and O···H. dergipark.org.tr Molecular docking studies are performed to predict potential interactions with biological targets, providing insights into possible anti-tumor or anti-inflammatory activities. dergipark.org.tr
Instrumentation and Analytical Techniques
The rigorous characterization of this compound and its derivatives necessitates a suite of specialized instrumentation and analytical techniques. Key instruments include:
FT-IR Spectrometers: Used for vibrational spectroscopy, such as the Mattson 1000 FT-IR spectrometer. jcsp.org.pk
UV-Vis Spectrophotometers: Employed for electronic spectroscopy, with examples like the Thermo Scientific Helios. redalyc.org
X-ray Diffractometers: Crucial for single-crystal X-ray diffraction studies to determine precise atomic arrangements in crystalline materials. researchgate.netresearchgate.netdergipark.org.tr
NMR Spectrometers: For acquiring ¹H and ¹³C NMR spectra, including advanced 2D-NMR experiments. redalyc.orgjcsp.org.pk
Elemental Analyzers: Instruments like the LECO-932 CHNSO are used for quantitative elemental analysis. jcsp.org.pk
Thermal Analyzers: Systems capable of TGA, DTA, and DTG are used to study thermal behavior. researchgate.netresearchgate.netjcsp.org.pk
XPS Instruments: For surface-sensitive elemental and chemical state analysis. redalyc.org
Computational Software: Various software packages are utilized for molecular docking simulations and Hirshfeld surface analysis. dergipark.org.tr
Data Analysis and Interpretation
The interpretation of data derived from these analytical techniques is critical for a comprehensive understanding of this compound and its derivatives.
Spectroscopic Data Analysis:
IR Spectroscopy: Analysis of IR spectra involves interpreting shifts in characteristic vibrational bands, which can indicate the formation of coordination bonds and the specific atoms involved in ligand binding. researchgate.netredalyc.org
UV-Vis Spectroscopy: UV-Vis data is analyzed to assign electronic transitions, such as d-d transitions in metal complexes and ligand-to-metal charge transfer bands, providing insights into the electronic structure. researchgate.net
NMR Spectroscopy: NMR spectra are interpreted by assigning chemical shifts and coupling patterns to specific protons and carbons, which confirms the proposed molecular structure, stereochemistry, and the chemical environment of atoms. redalyc.orgjcsp.org.pkredalyc.org 2D-NMR experiments further aid in establishing through-bond and through-space correlations. redalyc.org
XPS Analysis: XPS data is analyzed by examining binding energy signals to confirm the oxidation states of metal centers within coordination compounds. redalyc.org
Crystallographic Data Analysis:
X-ray Diffraction: The raw diffraction data are processed to determine the crystal system, space group, and unit cell parameters. Subsequent refinement of the atomic positions yields precise bond lengths, bond angles, and torsion angles, which define the coordination geometry (e.g., octahedral, square pyramidal) and coordination modes (e.g., bidentate, monodentate, bridging) of the ligands. researchgate.netresearchgate.netdergipark.org.tr
Intermolecular Interactions: Analysis extends to identifying and characterizing intermolecular interactions, such as hydrogen bonds (e.g., C–H···O, C–H···N) and π-π stacking interactions, which are crucial for understanding crystal packing and the formation of supramolecular architectures. researchgate.netdergipark.org.tr
Thermal and Magnetic Data Analysis:
Thermal Analysis: TGA/DTA/DTG curves are analyzed to determine thermal stability, decomposition temperatures, and the composition of decomposition products, often correlating mass loss events with the removal of solvent molecules or ligand fragments. researchgate.netresearchgate.netjcsp.org.pk
Magnetic Measurements: Magnetic susceptibility data for metal complexes are interpreted to infer the electronic configuration and spin state of the metal ions, providing insights into their magnetic behavior (e.g., diamagnetic behavior observed for some binuclear copper(II) complexes). researchgate.netjcsp.org.pk
Computational Data Analysis:
Molecular Docking: The results from molecular docking simulations are analyzed to predict the most probable binding poses and affinities of the compounds with target proteins, which can suggest potential biological activities like anti-tumor or anti-inflammatory effects. dergipark.org.tr
Challenges and Limitations in Research on this compound and its Derivatives
Research on this compound and its derivatives, while fruitful, encounters several methodological challenges and limitations:
Structural Ambiguity in Solution: For some metal complexes, the lack of structural information in solution can complicate the accurate assignment of energy states observed in electronic spectra, as solution-phase structures may differ from solid-state crystal structures. researchgate.net
Complexity of Ligand Characterization: The inherent complexity of this compound and its derivatives as ligands, especially in coordination compounds, often necessitates the application of a broad array of sophisticated spectroscopic and analytical techniques for complete characterization. redalyc.org This can be resource-intensive and require expertise across multiple analytical platforms.
Synthetic Challenges with Pyridine (B92270) Ring: The presence of a basic nitrogen atom within the pyridine ring system can pose synthetic challenges, as it may interfere with or be incompatible with certain traditional organic reactions. ecostore.com This often requires the development of specialized synthetic strategies or careful optimization of reaction conditions to achieve desired transformations and yields.
Limited Fundamental Studies on the Parent Compound: While extensive research focuses on the derivatives and metal complexes of this compound, there might be fewer detailed studies specifically dedicated to exploring the fundamental chemical and physical properties or reactivity of the parent this compound compound itself in isolation, beyond its role as a building block.
These challenges highlight the need for continued innovation in synthetic methodologies and analytical techniques to further advance the understanding and application of this compound and its diverse derivatives.
Q & A
Basic: What are the common synthetic routes for 2-Pyridinepropanol derivatives, and how are they characterized?
Methodological Answer:
this compound derivatives are typically synthesized via condensation reactions or coordination with metal ions. For example, metal complexes are formed by reacting this compound with transition metal salts (e.g., cobalt(II)) under reflux conditions in ethanol/water mixtures. Characterization involves elemental analysis, FT-IR (to confirm ligand coordination via shifts in O–H and N–H stretches), and UV-Vis spectroscopy (to detect d-d transitions in metal complexes). Single-crystal X-ray diffraction is used to determine molecular geometry .
Advanced: How do crystallographic studies resolve structural ambiguities in this compound-containing coordination polymers?
Methodological Answer:
Crystallographic analysis reveals bond angles, coordination modes, and intermolecular interactions. For instance, in trans-Bis(this compound)Bis(saccharinato)Cobalt(II), X-ray diffraction confirmed a distorted octahedral geometry around Co(II), with this compound acting as a bidentate ligand. Discrepancies in bond lengths (e.g., Co–O vs. Co–N) are resolved by comparing experimental data with density functional theory (DFT) calculations. Thermal analysis (TGA/DSC) further validates stability, correlating decomposition temperatures with structural features .
Basic: What spectroscopic techniques are critical for analyzing this compound in solution?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., O–H stretching at ~3200 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹).
- UV-Vis : Monitors electronic transitions, particularly in metal complexes (e.g., ligand-to-metal charge transfer bands).
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) assigns proton environments and confirms purity. For quantitative analysis, HPLC with UV detection is recommended .
Advanced: How can researchers address contradictions in catalytic activity data for this compound-derived complexes?
Methodological Answer:
Contradictions arise from variables like solvent polarity, counterion effects, or crystallinity. To resolve these:
Control Experiments : Repeat syntheses under inert atmospheres to exclude oxidation artifacts.
Statistical Validation : Use multivariate analysis (e.g., ANOVA) to isolate significant variables.
Comparative Studies : Benchmark against analogs (e.g., 2-Pyridineethanol complexes) to assess ligand-specific effects.
Peer Review : Disclose raw data and computational models (e.g., Gaussian software outputs) for independent validation .
Basic: What ethical and safety protocols apply when handling this compound in biomedical studies?
Methodological Answer:
- Safety Data Sheets (SDS) : Review toxicity data (e.g., LD₅₀ values) and PPE requirements (gloves, goggles).
- Ethical Approval : Submit protocols to Institutional Review Boards (IRB) for studies involving human tissues/cells.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines. Document procedures using ICH harmonized templates .
Advanced: How can ligand design principles optimize this compound for enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Modify the propanol chain length or introduce substituents (e.g., halogens) to enhance binding to enzyme active sites.
- Docking Simulations : Use AutoDock Vina to predict interactions with targets like carbonic anhydrase.
- In Vitro Assays : Measure IC₅₀ values via stopped-flow kinetics, comparing inhibition potency to known inhibitors (e.g., acetazolamide). Validate with X-ray crystallography of enzyme-inhibitor complexes .
Basic: What strategies ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Standardized Protocols : Document reaction conditions (temperature, solvent ratios, stirring time) using IUPAC guidelines.
- Batch Testing : Perform parallel syntheses with controlled atmospheres (N₂/Ar).
- Analytical Cross-Checks : Compare NMR/FT-IR spectra with published data in Reaxys or SciFinder.
- Open Science : Share detailed synthetic procedures via platforms like Zenodo to facilitate replication .
Advanced: How does this compound’s coordination behavior compare to structurally similar ligands?
Methodological Answer:
Comparative studies show:
- Flexibility : The propanol chain allows variable denticity (monodentate vs. bidentate), unlike rigid analogs like 2,2'-bipyridine.
- Steric Effects : Bulkier substituents reduce coordination stability, as seen in lower thermal decomposition temperatures (TGA data).
- Electronic Effects : Electron-donating groups (e.g., –OH) enhance metal-ligand bond strength, evidenced by shorter Co–O bond lengths in crystallographic studies .
Basic: What databases and search strategies are recommended for literature reviews on this compound?
Methodological Answer:
- Databases : Use PubMed, Scopus, and CAS SciFinder with keywords: “this compound,” “coordination chemistry,” “Schiff base derivatives.”
- Filters : Apply date ranges (e.g., 2000–2025) and exclude patents/industrial sources.
- Grey Literature : Search dissertations (ProQuest) and conference abstracts (Web of Science). Cross-reference citations in seminal papers (e.g., Caglar et al., 2016) .
Advanced: What methodologies resolve spectral overlaps in FT-IR analysis of this compound mixtures?
Methodological Answer:
- Deconvolution Software : Use OMNIC or GRAMS/AI to separate overlapping peaks (e.g., O–H and N–H stretches).
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrations.
- 2D-COSY NMR : Resolve proton coupling in complex mixtures. Pair with HPLC-MS for quantitative phase analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
